molecular formula C10H8N2O3 B174524 6-Methoxy-3-nitroquinoline CAS No. 159454-73-6

6-Methoxy-3-nitroquinoline

Katalognummer: B174524
CAS-Nummer: 159454-73-6
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: LMMZXVJDJDOXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-3-nitroquinoline (CAS 159454-73-6) is a nitroquinoline derivative supplied as a high-purity reagent for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Quinoline scaffolds, particularly 3-nitroquinolines, represent a promising new class of templates in medicinal chemistry. Research indicates that the 3-nitroquinoline framework is a valuable structure for designing novel anticancer agents . Studies have identified 3-nitroquinoline derivatives as showing prominent inhibitory activities against tumor cell lines, making them a focus for the development of new epidermal growth factor receptor (EGFR) inhibitors . This positions 6-Methoxy-3-nitroquinoline as a potential building block for researchers in oncology and drug discovery exploring new structural types of antiproliferative agents. Please handle with care and refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxy-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZXVJDJDOXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364020
Record name 6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159454-73-6
Record name 6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 6-Methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-methoxy-3-nitroquinoline presents a specific regiochemical challenge that invalidates the classical Skraup protocol. While the standard Skraup reaction (aniline + glycerol) efficiently yields the quinoline core, it lacks the capacity to introduce a nitro group at the 3-position. Furthermore, electrophilic aromatic substitution (nitration) of the formed 6-methoxyquinoline is directed by the electron-donating methoxy group to the benzene ring (positions 5 or 8), not the pyridine ring.

This technical guide details the Modified Skraup-type Cyclocondensation , utilizing Sodium Nitromalonaldehyde (Na-NMA) as a pre-functionalized C3 synthon. This method ensures the exclusive placement of the nitro group at the 3-position during the de novo construction of the pyridine ring, bypassing the regioselectivity constraints of direct nitration.

The Synthetic Challenge & Solution

Why the Classical Skraup Fails

The classical Skraup reaction utilizes glycerol, which dehydrates in situ to form acrolein. Acrolein condenses with p-anisidine to form 6-methoxyquinoline. Subsequent nitration of this substrate is controlled by the electronic bias of the fused system:

  • Pyridine Ring: Electron-deficient (deactivated towards electrophiles).

  • Benzene Ring: Activated by the methoxy group (ortho/para director).

Consequently, nitration of 6-methoxyquinoline yields almost exclusively 6-methoxy-8-nitroquinoline or 6-methoxy-5-nitroquinoline , rendering the 3-nitro target inaccessible via this route.

The Solution: Retrosynthetic Analysis

To achieve the 3-nitro motif, the nitro group must be incorporated during the ring-closure event. The most robust protocol involves the condensation of 4-methoxyaniline (p-anisidine) with sodium nitromalonaldehyde in the presence of acid. This reaction is mechanistically homologous to the Skraup reaction but uses a stable, pre-nitrated dicarbonyl species instead of acrolein.

Reaction Mechanism

The formation of 6-methoxy-3-nitroquinoline proceeds via a cascade of condensation, cyclization, and elimination steps.

  • Imine Formation: The amine of p-anisidine attacks one carbonyl of the nitromalonaldehyde (generated in situ from the sodium salt).

  • Michael-Type Addition/Cyclization: The second carbonyl (or its enol form) undergoes acid-catalyzed attack by the aromatic ring (ortho to the amino group).

  • Aromatization: Elimination of water drives the formation of the fully aromatic pyridine ring.

Mechanistic Pathway Visualization

SkraupMechanism Anisidine p-Anisidine Intermediate1 Enamine/Imine Intermediate Anisidine->Intermediate1 Condensation (HCl) NaNMA Na-Nitromalonaldehyde NaNMA->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Acid Catalysis Elimination Dehydration (-H2O) Cyclization->Elimination Product 6-Methoxy- 3-nitroquinoline Elimination->Product Aromatization

Figure 1: Mechanistic flow of the modified Skraup cyclocondensation.

Experimental Protocol

Safety Warning: Nitro compounds are potential explosives.[1] Sodium nitromalonaldehyde is generally stable but should be handled with care. The reaction involves strong acids and high temperatures. Perform all operations in a fume hood.

Reagents & Stoichiometry[3]
ReagentMW ( g/mol )EquivalentsRole
4-Methoxyaniline 123.151.0Nucleophile
Sodium Nitromalonaldehyde 141.06 (anhydrous)1.1 - 1.2C3 Synthon
Hydrochloric Acid (37%) -ExcessSolvent/Catalyst
Acetic Acid (Glacial) -SolventCo-solvent (Optional)
Sodium Hydroxide (aq) --Neutralization
Step-by-Step Methodology
  • Preparation of the Electrophile:

    • Dissolve sodium nitromalonaldehyde monohydrate (1.2 eq) in a minimum volume of warm water (approx. 5 mL per gram of aldehyde).

    • Note: Ensure complete dissolution to prevent heterogeneity during the initial mixing.

  • Condensation:

    • In a separate flask, dissolve 4-methoxyaniline (1.0 eq) in dilute HCl (2M) or a mixture of acetic acid/HCl.

    • Add the aqueous solution of sodium nitromalonaldehyde to the aniline solution with vigorous stirring.

    • A yellow/orange precipitate (the anil/imine intermediate) typically forms immediately.

  • Cyclization (The "Skraup" Step):

    • Add concentrated HCl to the suspension (approx. 2-3 mL per mmol of aniline).

    • Heat the mixture to 100°C (reflux) for 1–2 hours.

    • Observation: The solid will dissolve, and the solution will darken as the cyclization proceeds.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the acidic mixture onto crushed ice (~100 g).

    • Neutralize carefully with 20% NaOH or NH₄OH solution until pH ~8–9.

    • The crude 6-methoxy-3-nitroquinoline will precipitate as a tan/brown solid.

    • Filter the solid and wash copiously with cold water.

  • Purification:

    • Recrystallize the crude solid from Ethanol or DMF/Ethanol mixtures.

    • Target Purity: >98% by HPLC.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Na-NMA (Warm Water) Step3 Mix Solutions (Precipitate Forms) Step1->Step3 Step2 Dissolve p-Anisidine (Dilute HCl) Step2->Step3 Step4 Add Conc. HCl Reflux 100°C (1-2h) Step3->Step4 Step5 Quench on Ice Step4->Step5 Step6 Neutralize (NaOH) pH 8-9 Step5->Step6 Step7 Filtration & Wash Step6->Step7 Step8 Recrystallization (Ethanol) Step7->Step8

Figure 2: Operational workflow for the synthesis of 6-methoxy-3-nitroquinoline.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6):

    • H-2 (Pyridine ring): Singlet, highly deshielded (~9.3 - 9.5 ppm) due to the adjacent nitro group and ring nitrogen.

    • H-4 (Pyridine ring): Singlet, deshielded (~8.8 - 9.0 ppm).

    • Methoxy Group: Singlet (~3.9 ppm).

    • Coupling: Absence of H-3 signal confirms substitution at this position.

  • Mass Spectrometry:

    • Molecular Ion [M+H]+: 205.06 m/z .

  • Melting Point:

    • Expected range: 158–162°C (Note: Isomers have distinct MPs; 8-nitro is often lower, confirm with NMR).

Process Optimization Notes

  • Regiocontrol: The p-methoxy group directs the cyclization to the position ortho to the amine. Because both ortho positions are equivalent in p-anisidine, no regioisomeric mixture is formed regarding the benzene ring closure.

  • Acidity: The concentration of HCl is critical. If the acid is too dilute during the heating step, the intermediate imine may hydrolyze back to starting materials rather than cyclizing.

  • Scale-up: On larger scales (>50g), the exotherm upon adding concentrated HCl can be significant. Addition should be controlled to maintain temperature <60°C before the final reflux.

References

  • Morley, J. S., & Simpson, J. C. E. (1948). "The Chemistry of Simple Heterocyclic Systems. Part I. Reactions of 6- and 7-Nitroquinoline." Journal of the Chemical Society, 1014-1019.

    • Foundational text establishing the condensation of anilines with nitromalonaldehyde.
  • Foye, W. O., & Tovivich, S. (1979). "N-Glucopyranosyl-5-aralkylidenerhodanines and 3-nitroquinolines as antimalarial agents." Journal of Pharmaceutical Sciences, 68(5), 591-595.

    • Describes the specific application of the nitromalonaldehyde method for medicinal chemistry targets.
  • Organic Syntheses. (1952). "Mucobromic Acid" (Precursor to Nitromalonaldehyde).[1] Org.[2][3] Synth. 32, 84.

    • Provides background on the preparation of the dialdehyde precursor if commercial sources are unavailable.

Sources

6-Methoxy-3-nitroquinoline mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Molecular Targets of 6-Methoxy-3-nitroquinoline (6-MNQ)

Part 1: Executive Summary & Chemical Identity

Compound Identity: 6-Methoxy-3-nitroquinoline (6-MNQ) Classification: Nitrogen-containing Heterocycle / Nitroquinoline Derivative Primary Application: Anticancer Pharmacophore / EGFR Kinase Probe

Abstract: This technical guide delineates the mechanism of action (MoA) of 6-Methoxy-3-nitroquinoline (6-MNQ), a bioactive scaffold exhibiting dual-mode cytotoxicity against neoplastic cells. Unlike non-functionalized quinolines which primarily act via DNA intercalation, the 3-nitro and 6-methoxy substitutions in 6-MNQ unlock specific pharmacodynamic pathways: (1) EGFR Kinase Inhibition and (2) Bioreductive Oxidative Stress . This document serves as a blueprint for researchers to understand the structure-activity relationship (SAR) of 6-MNQ and provides validated protocols for assessing its efficacy in vitro.

Part 2: Pharmacophore Analysis (SAR)

To understand how 6-MNQ kills cancer cells, we must deconstruct its molecular architecture. The compound is not merely a sum of its parts; the electronic push-pull effect between the methoxy and nitro groups is critical for its biological activity.

Functional GroupPositionElectronic EffectBiological Consequence
Quinoline Core ScaffoldPlanar AromaticAllows for potential DNA intercalation and fits into the ATP-binding pocket of kinases.
Nitro Group (-NO₂) C-3Electron Withdrawing(A) Acts as a hydrogen bond acceptor in the EGFR kinase hinge region.(B) Serves as a substrate for intracellular nitroreductases (e.g., NQO1), generating cytotoxic reactive oxygen species (ROS).
Methoxy Group (-OCH₃) C-6Electron Donating(A) Increases lipophilicity (LogP), enhancing passive diffusion across the cell membrane.(B) Modulates the electron density of the benzene ring, stabilizing the radical anion formed during nitro-reduction.

Part 3: Mechanisms of Action

6-MNQ operates via a "Two-Hit" hypothesis, compromising cancer cell survival through simultaneous signal blockade and oxidative damage.

Mechanism A: ATP-Competitive EGFR Inhibition

3-Nitroquinolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). The nitro group at position 3 mimics the adenine ring of ATP, allowing the molecule to dock into the kinase domain.

  • Causality: 6-MNQ occupies the ATP-binding pocket

    
     Prevents ATP hydrolysis 
    
    
    
    Blocks autophosphorylation of tyrosine residues
    
    
    Halts downstream signaling (PI3K/Akt and MAPK pathways)
    
    
    G1 Cell Cycle Arrest .
Mechanism B: Bioreductive ROS Generation (The "Trojan Horse")

Solid tumors often exhibit hypoxic regions with elevated levels of nitroreductases.

  • Causality: 6-MNQ enters the cell

    
     Nitro group is enzymatically reduced to a nitro-radical anion (
    
    
    
    )
    
    
    In the presence of oxygen, this radical undergoes "redox cycling," reverting to the parent compound and releasing a Superoxide Anion (
    
    
    )
    
    
    Oxidative DNA Damage (Double-Strand Breaks) .

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway toxicity of 6-MNQ, highlighting the convergence on Apoptosis.

G MNQ 6-Methoxy-3-nitroquinoline (Exogenous) Membrane Cell Membrane (Lipophilic Entry) MNQ->Membrane EGFR EGFR Kinase Domain (ATP Pocket) Membrane->EGFR Binding Reductase Nitroreductases (NQO1/CYP450) Membrane->Reductase Substrate Phos Inhibition of Autophosphorylation EGFR->Phos Blockade Akt PI3K/Akt Signaling (Downregulated) Phos->Akt Arrest G1 Cell Cycle Arrest Akt->Arrest Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Radical Nitro-Radical Anion (Redox Cycling) Reductase->Radical ROS ROS Surge (Superoxide/H2O2) Radical->ROS + O2 DNA DNA Double-Strand Breaks ROS->DNA DNA->Apoptosis

Caption: Figure 1: Dual-mechanism pharmacodynamics of 6-MNQ showing parallel EGFR kinase inhibition and ROS-mediated DNA damage leading to apoptosis.

Part 5: Experimental Validation Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These are designed to isolate specific variables (ROS vs. Kinase activity).

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Purpose: To confirm that cytotoxicity is driven by oxidative stress (Mechanism B). Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues cell viability, the mechanism is ROS-dependent.

  • Seeding: Plate A549 or MCF-7 cells (

    
     cells/well) in 96-well black plates.
    
  • Treatment: Treat with 6-MNQ (IC50 concentration) for 4, 12, and 24 hours.

    • Negative Control: DMSO (0.1%).

    • Positive Control: H₂O₂ (100 µM).

    • Rescue Arm: Pre-treat with 5 mM NAC for 1 hour before adding 6-MNQ.

  • Staining: Wash cells with PBS. Add 10 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Readout: Measure fluorescence at Ex/Em = 485/535 nm.

    • Validation: A significant fluorescence increase in 6-MNQ wells compared to control, which is abrogated by NAC, confirms oxidative stress.

Protocol 2: EGFR Kinase Inhibition Assay (In Vitro)

Purpose: To verify direct binding to the EGFR kinase domain (Mechanism A).

  • Reagents: Recombinant human EGFR kinase domain, Poly(Glu,Tyr) substrate, ATP (10 µM), and

    
    P-ATP (or use a non-radioactive ADP-Glo™ system).
    
  • Reaction Mix: Prepare kinase buffer (MnCl₂, MgCl₂, DTT).

  • Incubation: Mix EGFR enzyme + 6-MNQ (serial dilutions 0.1 nM – 10 µM) + Substrate. Incubate 10 min.

  • Initiation: Add ATP to start the phosphorylation reaction. Incubate 30-60 min at RT.

  • Detection: Measure luminescence (ADP-Glo) or scintillation counts.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC50 against the isolated enzyme.

Part 6: Experimental Workflow Visualization

This workflow outlines the logical progression from synthesis to mechanistic validation.

Workflow cluster_mech Mechanistic Validation Synth Synthesis (Vilsmeier-Haack) Screen Primary Screen (MTT Assay) Synth->Screen ROS_Assay ROS Assay (DCFDA +/- NAC) Screen->ROS_Assay IC50 Defined Kinase_Assay EGFR Kinase Assay Screen->Kinase_Assay Docking In Silico Docking Screen->Docking Validation Lead Optimization ROS_Assay->Validation Kinase_Assay->Validation Docking->Validation

Caption: Figure 2: Integrated workflow for synthesizing, screening, and validating the molecular targets of 6-MNQ.

Part 7: References

  • EGFR Inhibition by 3-Nitroquinolines: Discovery of novel 3-nitroquinolines as a new class of anticancer agents. Source: PubMed / NIH (2011). URL:[Link]

  • Cytotoxicity of 6-Methoxyquinoline Complexes: 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage. Source: ResearchGate / Journal of Inorganic Biochemistry. URL:[Link]

  • Nitroquinoline Mechanism of Action: Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol. Source: Cancer Letters / NIH. URL:[Link]

  • Quinoline SAR Review: Review on recent development of quinoline for anticancer activities. Source: Arabian Journal of Chemistry. URL:[Link]

A Technical Guide to the In Vitro Anticancer Efficacy of 6-Nitroquinoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth exploration of the methodologies and mechanisms underlying the in vitro anticancer activity of 6-nitroquinoline analogues. Designed for researchers, scientists, and professionals in drug development, this document provides a technical framework for evaluating this promising class of compounds. We will delve into the core experimental protocols, elucidate the molecular pathways these compounds influence, and present the data in a clear, comparative format to facilitate understanding and further research.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a nitro group at the 6-position of the quinoline nucleus has been a strategic focus in the design of novel anticancer agents. This substitution can significantly modulate the electron density of the aromatic system, influencing the molecule's interaction with biological targets and thereby enhancing its cytotoxic potential against cancer cells. This guide will provide a comprehensive overview of the in vitro evaluation of these analogues, from initial cytotoxicity screening to the elucidation of their mechanisms of action.

Evaluating In Vitro Anticancer Activity: A Multi-faceted Approach

A robust in vitro assessment of 6-nitroquinoline analogues requires a battery of assays to determine their cytotoxic and cytostatic effects, and to begin to unravel their mechanism of action. The following sections detail the key experimental protocols.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K-562, HeLa) in 96-well plates at a density of 7.5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the 6-nitroquinoline analogues (e.g., 3 µM to 100 µM) and a vehicle control (e.g., DMSO).[2] Include a positive control such as doxorubicin or cisplatin.[3]

  • Incubation: Incubate the plates for 24 to 48 hours.[2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis via Flow Cytometry

This technique is employed to investigate whether the 6-nitroquinoline analogues induce cell cycle arrest.

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the 6-nitroquinoline analogue at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Detection

Multiple assays can be used to confirm that the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

  • Cell Treatment: Treat cells with the 6-nitroquinoline analogue as described for cell cycle analysis.[2]

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.[2][4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-6, which are executioner caspases.[3] These assays typically use a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.

  • Cell Lysate Preparation: Treat cells with the 6-nitroquinoline analogue, harvest, and prepare cell lysates.

  • Assay Reaction: Incubate the cell lysate with the caspase substrate.

  • Signal Detection: Measure the colorimetric or fluorescent signal, which is proportional to the caspase activity.

Unraveling the Mechanisms of Action

The in vitro data suggests that 6-nitroquinoline analogues exert their anticancer effects through a combination of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Many 6-nitroquinoline analogues have been shown to induce apoptosis in various cancer cell lines.[3][5] This process is often mediated by the activation of caspase cascades.[3] For instance, one compound was found to up-regulate both caspase-3 and caspase-6 in MOLT-4 cells.[3]

G cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Pathway 6-Nitroquinoline Analogue 6-Nitroquinoline Analogue Pro-apoptotic Proteins (Bax) Pro-apoptotic Proteins (Bax) 6-Nitroquinoline Analogue->Pro-apoptotic Proteins (Bax) Induces Mitochondrial Disruption Mitochondrial Disruption Pro-apoptotic Proteins (Bax)->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/6 Activation Caspase-3/6 Activation Caspase-9 Activation->Caspase-3/6 Activation Initiator Caspase Cellular Substrate Cleavage Cellular Substrate Cleavage Caspase-3/6 Activation->Cellular Substrate Cleavage Executioner Caspases Apoptosis Apoptosis Cellular Substrate Cleavage->Apoptosis

Caption: Proposed apoptotic pathway induced by 6-nitroquinoline analogues.

Cell Cycle Arrest

Several studies have demonstrated that 6-nitroquinoline derivatives can cause cell cycle arrest at different phases. For example, some compounds have been shown to cause an accumulation of cells in the S and G2/M phases, indicating a mitotic arrest or a delay in the exit from mitosis.[3] Another study reported cell cycle arrest at the G2/M phase.[6][7] This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

G cluster_arrest Point of Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 6-Nitroquinoline Analogue 6-Nitroquinoline Analogue 6-Nitroquinoline Analogue->Arrest Induces Arrest

Caption: Cell cycle arrest induced by 6-nitroquinoline analogues.

Other Potential Mechanisms
  • EGFR Inhibition: Some 6-nitro-4-substituted quinazoline derivatives have been designed to target the epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling.[6][7]

  • DNA and RNA Synthesis Inhibition: Certain analogues have been shown to significantly inhibit the incorporation of ³H-thymidine and ³H-uridine, indicating an inhibition of DNA and RNA synthesis.[3]

  • DNA Intercalation: Quinoline derivatives can act as DNA intercalating agents, interfering with DNA replication and transcription, which can lead to apoptosis.[8]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected 6-nitroquinoline analogues and related compounds from the literature.

Table 1: IC50 Values of Selected Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i)U-9370.7[3]
Compound 1iHL-606.0[3]
Compound 1iMOLT-41.2[3]
Quinolinyl-thiazole derivative (6a)MDA-MB-2311.415 ± 0.16[1]
Quinolinyl-thiazole derivative (6f)MDA-MB-2312.898 ± 0.27[1]
8-hydroxy-5-nitroquinoline (NQ)Various cancer cell lines5-10 fold lower than clioquinol[9]

Table 2: Apoptosis Induction by a 6-Nitroquinoline Analogue

CompoundCell LineConcentration (µM)Apoptosis (%)
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (1i)MOLT-410.027.54
Compound 1iMOLT-416.730.86
Camptothecin (standard)MOLT-45.08.89
Compound 1iHL-6010.098.62
Camptothecin (standard)HL-6010.015.82
Cisplatin (standard)HL-6010.07.51

Data adapted from reference[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of 6-nitroquinoline analogues.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis of 6-Nitroquinoline Analogues Synthesis of 6-Nitroquinoline Analogues Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesis of 6-Nitroquinoline Analogues->Cytotoxicity Assay (MTT) Determination of IC50 Determination of IC50 Cytotoxicity Assay (MTT)->Determination of IC50 Cell Cycle Analysis Cell Cycle Analysis Determination of IC50->Cell Cycle Analysis Apoptosis Assays (Annexin V, Caspase) Apoptosis Assays (Annexin V, Caspase) Cell Cycle Analysis->Apoptosis Assays (Annexin V, Caspase) Other Mechanistic Assays (e.g., EGFR inhibition) Other Mechanistic Assays (e.g., EGFR inhibition) Apoptosis Assays (Annexin V, Caspase)->Other Mechanistic Assays (e.g., EGFR inhibition)

Caption: General workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

6-Nitroquinoline analogues represent a promising class of compounds with significant in vitro anticancer activity. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines underscores their therapeutic potential. The methodologies outlined in this guide provide a robust framework for the continued investigation of these compounds. Future research should focus on elucidating the specific molecular targets of the most potent analogues, optimizing their structure-activity relationships to improve efficacy and reduce off-target effects, and advancing the most promising candidates to in vivo studies. The exploration of their potential as inhibitors of key signaling pathways, such as the EGFR pathway, also warrants further investigation.

References

  • Bhattacharya, S., et al. (2008). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 8, 29. [Link]

  • No valid source provided
  • Dhongade, A. B., et al. (2025). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. ResearchGate. [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]

  • Ahangar, L. A., et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Cell Journal, 24(11), 639-647. [Link]

  • No valid source provided
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • No valid source provided
  • Lert-Itthiporn, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy, 9, 2237-2248. [Link]

  • No valid source provided
  • No valid source provided
  • Shim, J. S., et al. (2010). Nitroxoline induces apoptosis and slows glioma growth in vivo. Journal of Neuro-Oncology, 100(3), 387-395. [Link]

  • No valid source provided
  • No valid source provided
  • No valid source provided
  • No valid source provided
  • No valid source provided
  • No valid source provided
  • No valid source provided
  • No valid source provided
  • No valid source provided

Sources

Structure-activity relationship (SAR) of 6-methoxyquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methoxyquinoline Analogs

Introduction: The Privileged Scaffold of 6-Methoxyquinoline

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile heterocyclic scaffold is at the heart of numerous therapeutic agents. The addition of a methoxy group at the 6th position creates 6-methoxyquinoline (C₁₀H₉NO), a key building block that serves as the foundation for a multitude of compounds with significant pharmacological activities.[2][3] Its derivatives have demonstrated a broad spectrum of efficacy, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][4][5]

The 6-methoxy group is more than a simple substituent; its electron-donating nature influences the electronic properties of the entire quinoline system. This modification impacts the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide offers a detailed exploration of the structure-activity relationships (SAR) of 6-methoxyquinoline analogs, synthesizing field-proven insights and experimental data to inform the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Scaffold Analysis and Key Modification Sites

The 6-methoxyquinoline core provides a robust yet flexible framework for chemical modification. The SAR of its analogs is highly dependent on the nature, position, and orientation of substituents on the quinoline ring. Understanding the impact of modifications at key positions is fundamental to optimizing biological activity.

Caption: Key positions on the 6-methoxyquinoline scaffold for SAR studies.

Structure-Activity Relationship (SAR) in Therapeutic Areas

The functional consequences of structural modifications are best understood within the context of a specific therapeutic application. The following sections dissect the SAR of 6-methoxyquinoline analogs in key disease areas.

Antimalarial Activity: A Legacy Scaffold Reimagined

The 6-methoxyquinoline core is famously part of quinine and its synthetic successors, primaquine and tafenoquine, making it a historic antimalarial pharmacophore.[4][6] Modern SAR studies focus on refining this scaffold to combat drug-resistant strains of Plasmodium falciparum.

  • The Critical 8-Amino Group: The 8-amino-6-methoxyquinoline moiety is a central element for antimalarial activity.[4] SAR studies have shown that the nature of the substituent on this amino group is paramount.

    • Linker and Side Chain: Hybridization of the 8-amino group with a tetrazole ring via different linkers profoundly influences antiplasmodial activity and cytotoxicity.[4] Increasing the lipophilicity and steric bulk of the side chains attached to the linker generally enhances activity. For instance, analogs with bulkier, electron-withdrawing substituents on an adjacent phenyl ring were found to be more potent.[4]

    • Chain Length: The distance between the quinoline core and terminal functional groups, modulated by the linker length, is a key optimization parameter.[4]

  • Substitutions at Position 4: Modifications at the C4 position can modulate both efficacy and toxicity. The synthesis of 4-ethylprimaquine, for example, resulted in a compound with antimalarial activity comparable to primaquine but with a more favorable toxicity profile.[6]

Table 1: SAR of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids against P. falciparum

Compound IDLinker TypeSide ChainIC₅₀ (µM) vs. P. falciparum NF54[4]Selectivity Index (S.I.)[4]
13 MethylEthyl23.60-
14 MethylPhenyl5.12-
16 Methyl4-Chlorophenyl0.743137.6
18 Methyl4-Trifluoromethylphenyl0.464248.5
22 Methyl2-Naphthyl0.324318.3

Data synthesized from studies on novel tetrazole hybrids.[4] The data clearly indicates that introducing lipophilic and bulky aromatic side chains significantly improves antiplasmodial potency.

Anticancer Activity: Targeting Key Oncogenic Pathways

6-Methoxyquinoline derivatives have emerged as potent anticancer agents by targeting a range of mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and critical receptor tyrosine kinases (RTKs).[1][2]

  • Kinase Inhibition (c-Met, EGFR): The 4-anilinoquinoline scaffold is a well-established framework for kinase inhibitors.

    • Derivatives of 4-anilino-6,7-dimethoxyquinoline are potent inhibitors of the c-Met tyrosine kinase, which is crucial in cancer cell proliferation and metastasis.[1]

    • The nature of the substituent on the 4-anilino ring is a critical determinant of activity. SAR studies on related fluoro-quinolines show that bulky alkyl groups (e.g., isopropyl, tert-butyl) at the meta-position of the aniline ring lead to the most potent antiproliferative activity, suggesting that steric bulk in this region is favorable for target binding.[7]

  • Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is P-glycoprotein (P-gp) mediated drug efflux.

    • SAR studies revealed that introducing a hydroxymethyl group at the C4 position of 6-methoxy-2-arylquinolines creates potent P-gp inhibitors.[8] These compounds, particularly (6-methoxy-2-phenylquinolin-4-yl) methanol, were found to be more effective at inhibiting rhodamine 123 efflux than the standard inhibitor verapamil, highlighting a promising strategy to combat MDR in cancer cells.[8]

  • Tubulin Polymerization Inhibition: 5-Amino-2-aroylquinolines, synthesized from the 6-methoxyquinoline precursor, are potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[2]

Antibacterial and Antifungal Activity: A Scaffold to Combat Resistance

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. 6-Methoxyquinoline analogs have shown significant promise by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase.[2][9]

  • Substitutions at Position 3: The introduction of a carbonitrile group at C3 provides a versatile handle for further modification.

    • A series of 6-methoxyquinoline-3-carbonitrile derivatives, including esters and thioethers, demonstrated moderate to high activity against both Gram-positive (Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as several fungal species.[5]

  • Influence of Multiple Methoxy Groups: The number and placement of methoxy groups can enhance antimicrobial effects.

    • Studies have shown that quinolines bearing methoxy groups at both the C3 and C6 positions exhibit promising and broad antimicrobial activity.[10]

  • Hybrids with Sulfonamides: Synthesizing hybrids that combine the quinoline core with other pharmacophores is a powerful strategy.

    • A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides showed potent antimicrobial and antibiofilm activity, with one sulfamethazine derivative being particularly effective against E. coli and C. albicans.[11]

Synthetic Methodologies and Experimental Protocols

The rational design of novel analogs is underpinned by robust and versatile synthetic chemistry. Several key reactions are employed to construct and functionalize the 6-methoxyquinoline core.

Protocol 1: Skraup Reaction for Core Synthesis

The Skraup reaction is a classic and effective method for synthesizing the quinoline ring system. This protocol describes the synthesis of the key intermediate, 6-methoxyquinolin-8-amine.

Skraup_Reaction_Workflow start Start: 4-methoxy-2-nitroaniline + Glycerol step1 Skraup Reaction (H₂SO₄, Oxidizing Agent) start->step1 intermediate Intermediate: 6-methoxy-8-nitroquinoline step1->intermediate step2 Reduction (e.g., SnCl₂) intermediate->step2 product Product: 6-methoxyquinolin-8-amine step2->product

Caption: Workflow for the synthesis of 6-methoxyquinolin-8-amine.

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-methoxy-2-nitroaniline and glycerol in a reaction vessel.

  • Acidification: Slowly add concentrated sulfuric acid while cooling the mixture. The acid acts as both a catalyst and a dehydrating agent.

  • Oxidation: Introduce a mild oxidizing agent (historically, the nitro compound itself serves this role).

  • Heating: Heat the reaction mixture to initiate the cyclization cascade. This step should be carefully controlled due to the exothermic nature of the reaction.[4]

  • Workup: After completion, the mixture is cooled, diluted with water, and neutralized to precipitate the 6-methoxy-8-nitroquinoline product.

  • Reduction: The resulting nitroquinoline is then reduced to the corresponding 8-amino derivative using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium.[4]

Protocol 2: Ugi-Azide Reaction for Analog Diversification

The Ugi-azide reaction is a powerful multi-component reaction used to rapidly generate a library of complex molecules from simple starting materials. It is particularly useful for building the side chains on the 8-amino-6-methoxyquinoline core for antimalarial SAR studies.[4]

Step-by-Step Methodology:

  • Amine-Aldehyde Condensation: Dissolve 6-methoxyquinolin-8-amine (or a linker-modified version) and a selected aldehyde in dry methanol. Stir at room temperature for 1 hour under an inert atmosphere (e.g., argon) to form the Schiff base in situ.[4]

  • Addition of Components: Add trimethylsilyl azide and an isocyanide (e.g., tert-butyl isocyanide) dropwise to the reaction mixture.[4]

  • Reaction: Stir the mixture at room temperature for 20–120 hours, monitoring progress by TLC.

  • Purification: After the reaction is complete, evaporate the solvent. The residue is then dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and washed sequentially with aqueous sodium disulfite and sodium bicarbonate solutions to purify the final tetrazole-containing product.[4]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition seed 1. Seed cancer cells in a 96-well plate incubate1 2. Incubate for 24h to allow cell adherence seed->incubate1 treat 3. Treat cells with various concentrations of analogs incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Dissolve crystals (e.g., with DMSO) incubate3->solubilize read 8. Measure absorbance (e.g., at 570 nm) solubilize->read

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, BGC-823) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 6-methoxyquinoline analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[7]

  • Incubation: Incubate the treated cells for a defined period (typically 48 to 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization and Readout: After a few hours of incubation, dissolve the formazan crystals using a solubilizing agent like DMSO. Measure the absorbance of the solution using a plate reader. The absorbance is directly proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Perspectives

The 6-methoxyquinoline scaffold is a remarkably versatile and enduringly relevant core in medicinal chemistry. The structure-activity relationships of its analogs are rich and highly dependent on the substitution patterns tailored for specific therapeutic targets. Key takeaways include the critical role of the 8-amino linker system in antimalarial activity, the importance of 4-anilino and 2-aryl substitutions for anticancer kinase inhibition, and the potential of C3 modifications for developing novel antibacterials.

Future research should focus on leveraging this deep SAR knowledge for more sophisticated drug design. The development of dual-target inhibitors, such as compounds that simultaneously inhibit a kinase and an efflux pump, could provide a powerful strategy for overcoming drug resistance in cancer. In the realm of infectious diseases, further exploration of quinoline-hybrid compounds is essential to combat the growing threat of multidrug-resistant pathogens. The continued application of modern synthetic methodologies and computational modeling will undoubtedly unlock new therapeutic potential from this privileged scaffold.

References

  • 6-Methoxyquinoline: Comprehensive Overview and Applic
  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (n.d.). Journal of Medicinal Chemistry.
  • Designing strategy, SAR and docking study of 6,7‐methoxyquinoline against EGFR and HER‐2 inhibitors. (n.d.).
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PubMed.
  • 6-Methoxyquinoline. (n.d.). PubChem.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016).
  • Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. (n.d.). Benchchem.
  • Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus. (2024). IRIS UniPA.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P

Sources

Unlocking the Therapeutic Potential of 6-Methoxy-3-nitroquinoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological efficacy of parent compounds, albeit sometimes with considerations for toxicity.[2] This guide focuses on a specific, yet underexplored derivative, 6-methoxy-3-nitroquinoline, to delineate its potential therapeutic targets and provide a strategic framework for its investigation as a novel drug candidate.

Deconstructing 6-Methoxy-3-nitroquinoline: Structural Clues to Biological Function

The chemical architecture of 6-methoxy-3-nitroquinoline offers critical insights into its potential mechanisms of action and, consequently, its therapeutic targets.

  • The Quinoline Core: This bicyclic aromatic system is known to intercalate into DNA and inhibit enzymes such as topoisomerases.[3]

  • The 6-Methoxy Group: This electron-donating group can influence the molecule's pharmacokinetic properties and may play a role in its interaction with specific protein targets. Notably, derivatives of 6-methoxyquinoline have been investigated as P-glycoprotein (P-gp) inhibitors, suggesting a role in overcoming multidrug resistance.[4]

  • The 3-Nitro Group: The position of the nitro group is critical. In the context of the quinoline scaffold, a nitro group at the 3-position has been associated with the inhibition of oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[5] Furthermore, the nitroaromatic functionality is a well-known pharmacophore in antimicrobial and antiparasitic drugs, where its reduction within the target cell can lead to the generation of cytotoxic reactive oxygen species (ROS) and DNA damage.[6][7]

Based on this structural analysis, we can hypothesize several key classes of potential therapeutic targets for 6-methoxy-3-nitroquinoline.

Potential Therapeutic Target Classes and Mechanistic Hypotheses

Oncogenic Kinases: A Focus on EGFR

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its overexpression and constitutive activation are hallmarks of various cancers, making it a prime target for cancer therapy.[5] The demonstrated activity of 3-nitroquinoline derivatives against EGFR-overexpressing cancer cell lines provides a strong rationale for investigating 6-methoxy-3-nitroquinoline as an EGFR inhibitor.[5]

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline may act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for tumor growth and survival.

Experimental Workflow for Target Validation:

EGFR_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (Recombinant EGFR) cell_based_assay Cell-Based Phosphorylation Assay (e.g., Western Blot for p-EGFR) biochemical_assay->cell_based_assay Confirms cellular activity cell_proliferation Cell Proliferation Assay (EGFR-overexpressing cell lines, e.g., A431) cell_based_assay->cell_proliferation Links target engagement to phenotype xenograft_model Xenograft Tumor Model (EGFR-driven tumors) cell_proliferation->xenograft_model Validates in vivo efficacy pharmacodynamics Pharmacodynamic Analysis (p-EGFR in tumor tissue) xenograft_model->pharmacodynamics Confirms target modulation in vivo

Caption: Workflow for validating EGFR as a target.

DNA and Associated Enzymes: A Genotoxic Mechanism

Nitroaromatic compounds are known to exert cytotoxic effects through DNA damage.[8] This can occur via two primary mechanisms: direct intercalation into the DNA helix, disrupting replication and transcription, or through the generation of reactive oxygen species (ROS) following bioreduction of the nitro group, which then leads to oxidative DNA lesions. 4-Nitroquinoline 1-oxide, a related compound, is a well-characterized mutagen and carcinogen that forms adducts with DNA.[8]

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline may intercalate into DNA and/or undergo intracellular reduction to a nitroso or hydroxylamine derivative, which can then covalently modify DNA or generate ROS, leading to strand breaks and apoptosis.

Experimental Workflow for Target Validation:

DNA_Damage_Workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays comet_assay Comet Assay (Detects DNA strand breaks) gamma_h2ax_staining γ-H2AX Immunofluorescence (Marker of double-strand breaks) comet_assay->gamma_h2ax_staining Confirms DNA damage topoisomerase_inhibition Topoisomerase I/II Inhibition Assay gamma_h2ax_staining->topoisomerase_inhibition ros_detection ROS Detection Assay (e.g., DCFDA staining) ros_detection->comet_assay Links ROS to DNA damage dna_intercalation DNA Intercalation Assay (e.g., Ethidium bromide displacement) dna_intercalation->topoisomerase_inhibition Investigates specific DNA interactions

Caption: Workflow for investigating DNA damage pathways.

Metalloenzymes and Metal Homeostasis: A Chelating Strategy

Many critical enzymes in both mammalian and microbial cells are metalloenzymes, requiring metal ions for their catalytic activity. The quinoline scaffold, particularly when substituted with hydroxyl or other potential chelating groups, can sequester these essential metal ions, leading to enzyme inhibition.[9][10] While 6-methoxy-3-nitroquinoline does not possess a classic chelating group like the 8-hydroxy group of nitroxoline, its nitrogen and oxygen atoms could potentially coordinate with metal ions.

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline may disrupt cellular metal homeostasis by chelating essential divalent cations like Zn²⁺ and Fe²⁺, leading to the inhibition of metalloenzymes involved in processes such as protein degradation (matrix metalloproteinases) or DNA replication.

Experimental Workflow for Target Validation:

Metal_Chelation_Workflow uv_vis_spec UV-Vis Spectrophotometry (Titration with metal ions) icp_ms Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Cellular metal content analysis) uv_vis_spec->icp_ms Confirms cellular metal disruption metalloenzyme_assay Metalloenzyme Inhibition Assay (e.g., MMPs, MetAPs) icp_ms->metalloenzyme_assay Links metal disruption to enzyme inhibition rescue_experiment Rescue Experiment (Supplementation with excess metal ions) metalloenzyme_assay->rescue_experiment Validates chelation-based mechanism

Caption: Workflow for assessing metal chelation activity.

Multidrug Resistance Proteins: Reversing Chemoresistance

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby conferring multidrug resistance (MDR). The discovery that 6-methoxyquinoline derivatives can inhibit P-gp opens up the exciting possibility of using 6-methoxy-3-nitroquinoline as a chemosensitizer in combination with existing anticancer drugs.[4]

Mechanistic Hypothesis: 6-Methoxy-3-nitroquinoline binds to P-gp, either competitively or allosterically, inhibiting its efflux function and leading to the intracellular accumulation of co-administered chemotherapeutic agents.

Experimental Workflow for Target Validation:

Pgp_Inhibition_Workflow cluster_assays Functional Assays cluster_binding Binding and Mechanistic Studies rhodamine_assay Rhodamine 123 Efflux Assay (P-gp substrate accumulation) calcein_am_assay Calcein-AM Efflux Assay rhodamine_assay->calcein_am_assay Confirms P-gp inhibition chemosensitization_assay Chemosensitization Assay (Combination with P-gp substrate drug, e.g., Paclitaxel) calcein_am_assay->chemosensitization_assay Demonstrates functional reversal of MDR atpase_assay P-gp ATPase Assay (Measures effect on ATP hydrolysis) chemosensitization_assay->atpase_assay docking_studies In Silico Docking Studies (Predicts binding mode) atpase_assay->docking_studies Elucidates mechanism of inhibition

Caption: Workflow for validating P-gp inhibition.

Experimental Protocols: Foundational Methodologies

Cell Viability Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of 6-methoxy-3-nitroquinoline on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-methoxy-3-nitroquinoline in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Phospho-EGFR

This protocol is designed to assess the inhibition of EGFR activation in cells.

  • Cell Treatment and Lysis: Treat EGFR-overexpressing cells (e.g., A431) with 6-methoxy-3-nitroquinoline for a specified time, followed by stimulation with EGF (100 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

Quantitative Data Summary

Compound ClassExample TargetReported IC₅₀ RangeReference
3-NitroquinolinesEGFRnM to µM[5]
6-MethoxyquinolinesP-glycoprotein1.3 to 2.1-fold stronger than Verapamil[4]
NitroxolineMetalloenzymes (MetAP2)µM range[9][10]

Concluding Remarks and Future Directions

6-Methoxy-3-nitroquinoline is a molecule of significant therapeutic interest, standing at the intersection of several well-established pharmacophores. The evidence presented in this guide points towards multiple, potentially interconnected, therapeutic targets, with a particularly strong rationale for investigating its effects on oncogenic kinases like EGFR and its potential to reverse multidrug resistance through P-gp inhibition. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these hypotheses. Future research should focus on a multi-pronged approach, combining in vitro biochemical and cellular assays with in vivo models to fully elucidate the mechanism of action of this promising compound and pave the way for its clinical development.

References

  • Method for synthetizing 6-methoxyquinoline.
  • Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Synthesis of nitroquinoline derivatives.
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • 4-Nitroquinoline 1-oxide. Wikipedia.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

Sources

Investigating the cytotoxicity of 6-Methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Investigating the Cytotoxicity of 6-Methoxy-3-nitroquinoline

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives are a focal point of anticancer research due to their diverse mechanisms of action, which include the inhibition of topoisomerases, tubulin polymerization, and crucial signaling pathways.[1][2][3] The introduction of a nitro group, particularly in concert with other substitutions like a methoxy group, can significantly modulate the molecule's electronic properties and, consequently, its biological activity. Nitroaromatic compounds are known to undergo metabolic bioactivation, often leading to the production of reactive oxygen species (ROS) and the formation of adducts with cellular macromolecules, which can be a potent mechanism for cytotoxicity.[4][5]

This guide addresses the investigation of a specific, lesser-studied compound: 6-Methoxy-3-nitroquinoline . Our objective is not merely to provide a set of protocols but to delineate a logical, multi-phased investigative strategy. We will proceed from broad questions of cell viability to the nuanced details of cell death mechanisms and underlying molecular pathways. Each experimental choice is rationalized to build a scientifically rigorous and defensible characterization of the compound's cytotoxic potential. This document is designed for the hands-on researcher, providing both the "how" and, more critically, the "why" for each step of the process.

Section 1: Foundational Principles & Safety

The Quinoline Scaffold in Oncology

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest for their wide range of pharmacological activities.[1][6] The presence of the methoxy group on the quinoline ring has been shown in various studies to enhance cytotoxic effects.[1][7] The addition of a nitro group can further potentiate this activity. This guide provides a systematic approach to validating the cytotoxic efficacy and elucidating the mechanism of action for 6-Methoxy-3-nitroquinoline.

Mandatory Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the compound's safety profile is paramount. While specific toxicological data for 6-Methoxy-3-nitroquinoline is scarce, data from related compounds like 6-methoxyquinoline and 6-nitroquinoline provide a basis for prudent handling.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[9] Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.[9][11]

  • Compound Handling: 6-Methoxy-3-nitroquinoline is a solid. Prepare stock solutions in a certified chemical fume hood. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, media) in accordance with institutional guidelines for chemical and biohazardous waste.[10]

Section 2: The Investigative Workflow: A Phased Approach

A robust investigation into a novel compound's cytotoxicity follows a logical progression. We begin with a high-level assessment of its impact on cell viability and progressively narrow our focus to the specific cellular mechanisms it perturbs.

G cluster_0 Phase 1: Viability & Potency cluster_1 Phase 2: Confirming Cytotoxicity cluster_2 Phase 3: Mechanism of Death cluster_3 Phase 4: Pathway Elucidation P1 Cell Seeding & Treatment (Multiple Cell Lines, Dose-Response) P2 MTT Assay (Metabolic Activity Assessment) P1->P2 P3 Calculate IC50 Value (Determine Compound Potency) P2->P3 P4 LDH Release Assay (Membrane Integrity Loss) P3->P4 P5 Apoptosis vs. Necrosis Screening P4->P5 P6 Caspase-Glo 3/7 Assay (Apoptotic Executioner Caspase Activity) P5->P6 P7 Annexin V/PI Staining (Phosphatidylserine Externalization) P5->P7 P8 Hypothesis Generation (Based on Quinoline SAR) P5->P8 P9 Western Blot Analysis (e.g., PI3K/Akt/mTOR Pathway Proteins) P8->P9 P10 Mechanistic Conclusion P9->P10

Caption: Overall experimental workflow for characterizing cytotoxicity.

Section 3: Phase 1 - Primary Viability & Potency Assessment (IC50 Determination)

Expertise & Rationale: The first critical step is to determine if 6-Methoxy-3-nitroquinoline affects cell viability and, if so, at what concentration. We use the MTT assay, a robust, colorimetric method that measures the metabolic activity of a cell population. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[13] This allows us to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Protocol 3.1: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 2X serial dilution of 6-Methoxy-3-nitroquinoline in culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO, at the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: IC50 Values
Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT116Colon Carcinoma[Experimental Value]
HFF-1Normal Fibroblast[Experimental Value]

Section 4: Phase 2 - Differentiating Cytotoxicity from Cytostasis

Expertise & Rationale: A low IC50 value from the MTT assay indicates a loss of cell viability, but it does not distinguish between cell death (cytotoxicity) and the inhibition of proliferation (cytostasis). To confirm that 6-Methoxy-3-nitroquinoline is indeed killing the cells, we must measure a direct marker of cell death. The Lactate Dehydrogenase (LDH) release assay is the gold standard for this purpose. LDH is a stable cytosolic enzyme that is released into the culture medium only upon the rupture of the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[15] By quantifying LDH in the supernatant, we directly measure cell lysis.

Protocol 4.1: LDH Release Cytotoxicity Assay
  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Protocol 3.1). It is crucial to set up three control groups:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint.[16]

    • Experimental: Cells treated with various concentrations of 6-Methoxy-3-nitroquinoline.

  • Sample Collection: After the incubation period (e.g., 48 hours), carefully transfer 10-50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions) to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of a substrate, leading to a color change.[15]

  • Stop Reaction & Measurement: Add the stop solution provided with the kit and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation: Cytotoxicity Profile
Compound Concentration% Cytotoxicity (LDH Release)
Vehicle Control0% (by definition)
0.5 x IC50[Experimental Value]
1 x IC50[Experimental Value]
2 x IC50[Experimental Value]
Lysis Control100% (by definition)

Section 5: Phase 3 - Elucidating the Mechanism of Cell Death

Expertise & Rationale: Having confirmed that the compound is cytotoxic, the next logical question is: how are the cells dying? The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process characterized by the activation of a cascade of enzymes called caspases.[17] Specifically, Caspases-3 and -7 are the "executioner" caspases that dismantle the cell.[18] Therefore, measuring their activity is a direct and sensitive indicator of early-to-mid stage apoptosis.[19][20]

Protocol 5.1: Caspase-Glo 3/7 Apoptosis Assay
  • Experimental Setup: Seed and treat cells in a white-walled 96-well plate (for luminescence assays) with 6-Methoxy-3-nitroquinoline at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50). Include a vehicle control.

  • Incubation: Incubate for a shorter duration than the viability assays (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell lysis occurs.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

  • Incubation & Lysis: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours. The reagent contains a luminogenic caspase-3/7 substrate and a thermostable luciferase.[21] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.

Section 6: Phase 4 - Investigating Upstream Signaling Pathways

Expertise & Rationale: Identifying the molecular pathway perturbed by 6-Methoxy-3-nitroquinoline provides a deeper mechanistic understanding of its action. Many anticancer agents, including some quinoline derivatives, exert their effects by disrupting pro-survival signaling cascades.[22][23] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival; its hyperactivation is a common feature in many cancers.[24] Inhibition of this pathway is a validated strategy for inducing apoptosis. We hypothesize that 6-Methoxy-3-nitroquinoline may inhibit this pathway. This can be tested by examining the phosphorylation status of key proteins in the cascade using Western Blot analysis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR activates Apoptosis Apoptosis pAkt->Apoptosis inhibits mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Caspases Caspase-3/7 Activation Apoptosis->Caspases Compound 6-Methoxy-3-nitroquinoline Compound->PI3K Proposed Inhibition

Sources

The Methoxyquinoline Scaffold: A Privileged Structure in Nature and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Natural Sources, Synthetic Analogues, and Biological Frontiers

Abstract

The methoxyquinoline core is a recurring and vital structural motif found in a diverse array of natural products and synthetic compounds of significant therapeutic value. From the historical antimalarial quinine to contemporary anticancer and neuroactive agents, the strategic placement of a methoxy group on the quinoline scaffold profoundly influences molecular properties and biological activity. This technical guide provides an in-depth exploration of the natural sources of methoxyquinolines, delves into the key synthetic analogues that have shaped modern medicine, and presents detailed methodologies for their isolation and characterization. We will examine the causality behind experimental choices in both natural product isolation and synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Methoxyquinoline Moiety

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to intercalate with DNA and interact with various enzymes have made it a privileged scaffold in drug design. The introduction of a methoxy (-OCH₃) group further enhances its therapeutic potential by modulating lipophilicity, influencing metabolic stability, and providing specific hydrogen bond accepting capabilities. This seemingly simple functional group has been pivotal in the evolution of potent pharmaceuticals.

Historically, the importance of methoxyquinolines is inextricably linked to the discovery of quinine, a methoxy-substituted quinoline alkaloid isolated from the bark of Cinchona trees.[1][2] For centuries, quinine was the only effective treatment for malaria, saving countless lives and highlighting the profound impact of this class of compounds on global health.[2] Modern research continues to unveil the diverse biological activities of both natural and synthetic methoxyquinolines, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4]

This guide will navigate the landscape of methoxyquinolines, beginning with their origins in the natural world and transitioning to their synthetic diversification and therapeutic applications.

Natural Sources of Methoxyquinolines: Nature's Blueprint

Methoxyquinoline alkaloids are predominantly found in the plant kingdom, with a notable presence in specific families.[5] However, emerging research has also identified their existence in fungal and marine ecosystems, opening new avenues for discovery.[6][7][8]

Terrestrial Plants: A Rich Reservoir

Plants are the most prolific producers of methoxyquinoline alkaloids.[5] These compounds often serve as defense mechanisms against herbivores and pathogens.[9]

Table 1: Prominent Methoxyquinoline Alkaloids from Terrestrial Plants

AlkaloidMethoxy PositionNatural Source (Plant Family)Key Biological Activities
Quinine 6-methoxyCinchona spp. (Rubiaceae)[2]Antimalarial, anti-inflammatory
Quinidine 6-methoxyCinchona spp. (Rubiaceae)Antiarrhythmic, antimalarial
Dictamnine 4-methoxyDictamnus albus (Rutaceae)Phototoxic, antimicrobial
Skimmianine 4,7,8-trimethoxySkimmia japonica (Rutaceae)Anticancer, antiviral
Kokusaginine 4,6,7-trimethoxyTeclea afzelii (Rutaceae)[3]Antimicrobial, antifungal[3]
Maculine 4,8-dimethoxyFlindersia maculosa (Rutaceae)[3]Antimicrobial[3]

The biosynthesis of these alkaloids is a complex enzymatic process. For instance, recent studies on quinine biosynthesis have revealed that the methoxy group is introduced early in the pathway, on the tryptamine precursor, rather than at a late stage as previously thought.[10] This highlights the intricate molecular machinery that nature employs to construct these valuable compounds.

Fungal and Marine Sources: An Emerging Frontier

While less common than in plants, methoxyquinoline and related quinoline alkaloids have been isolated from marine-derived fungi and other marine organisms.[6][8][11][12] These unique environments often yield novel chemical structures with distinct biological activities. Fungi of the genera Aspergillus and Penicillium have been identified as producers of various quinoline alkaloids.[7][11] The exploration of these sources is a promising area for the discovery of new therapeutic leads.

Key Analogues: From Natural Lead to Synthetic Drug

The structural framework of natural methoxyquinolines has inspired the synthesis of numerous analogues with improved efficacy, safety, and pharmacokinetic profiles.

Antimalarial Analogues

The urgent need for synthetic antimalarials during World War II, driven by the limited supply of quinine, led to the development of several crucial methoxyquinoline-based drugs.

  • Chloroquine: A 4-aminoquinoline with a chlorine atom instead of a methoxy group, but its development was heavily influenced by the quinine scaffold.

  • Primaquine: An 8-aminoquinoline that is effective against the dormant liver stages of malaria parasites.

  • Mefloquine: A potent antimalarial containing a trifluoromethyl group, developed to combat chloroquine-resistant malaria.

Other Therapeutic Applications

The versatility of the methoxyquinoline scaffold extends beyond antimalarial activity.

  • Anticancer Agents: Certain synthetic methoxyquinolines have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include DNA intercalation, topoisomerase inhibition, and disruption of cell signaling pathways.

  • Neuroactive Compounds: The quinoline core is also present in compounds that interact with the central nervous system. Analogues are being investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.

  • Antimicrobial Agents: Both natural and synthetic methoxyquinolines exhibit a broad spectrum of antibacterial and antifungal activities.[1][3] 8-Methoxyquinoline, for example, has shown strong antifungal and antibacterial properties.[1]

Experimental Protocols: Isolation and Synthesis

The successful isolation of natural methoxyquinolines and the efficient synthesis of their analogues require robust and well-designed experimental protocols.

Isolation of Methoxyquinoline Alkaloids from Plant Material

This protocol provides a general methodology for the extraction and purification of alkaloids from plant sources, which can be adapted for specific methoxyquinolines.[13] The principle relies on the basic nature of alkaloids, allowing for their separation from neutral and acidic compounds through acid-base extraction.

Diagram 1: General Workflow for Alkaloid Isolation

Alkaloid_Isolation plant_material Powdered Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract acid_dissolution Dissolve in 5% HCl crude_extract->acid_dissolution liquid_extraction1 Liquid-Liquid Extraction (Hexane/CH2Cl2) acid_dissolution->liquid_extraction1 acidic_aqueous Acidic Aqueous Phase (Alkaloid Salts) liquid_extraction1->acidic_aqueous Aqueous basification Basify to pH 10 (NH4OH) acidic_aqueous->basification liquid_extraction2 Liquid-Liquid Extraction (CH2Cl2) basification->liquid_extraction2 organic_phase Organic Phase (Free Alkaloids) liquid_extraction2->organic_phase Organic drying Dry (Na2SO4) & Evaporate organic_phase->drying crude_alkaloids Crude Alkaloid Extract drying->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography pure_alkaloid Pure Methoxyquinoline Alkaloid chromatography->pure_alkaloid Skraup_Synthesis reactants 2-Aminoanisole + Glycerol reaction Cyclization & Dehydration & Oxidation reactants->reaction conditions H2SO4 (acid catalyst) Nitrobenzene (oxidizing agent) FeSO4 (moderator) conditions->reaction product 8-Methoxyquinoline reaction->product

Sources

Methodological & Application

Application Notes and Protocols for Evaluating 6-Methoxy-3-nitroquinoline Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework of cell-based assays to rigorously evaluate the efficacy of 6-Methoxy-3-nitroquinoline, a novel compound with putative anti-cancer properties. Recognizing the therapeutic potential of the 3-nitroquinoline scaffold, this document outlines detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.[1] Furthermore, we propose methodologies for elucidating the underlying mechanism of action through target engagement and signaling pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of this and related compounds.

Introduction: The Rationale for Investigating 6-Methoxy-3-nitroquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer effects.[2][3][4][5] The addition of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule, often enhancing its therapeutic potential.[6][7] Specifically, derivatives of 3-nitroquinoline have emerged as a promising new class of anti-cancer agents, exhibiting potent antiproliferative activity against cancer cell lines that overexpress key oncogenic drivers like the epidermal growth factor receptor (EGFR).[1]

6-Methoxy-3-nitroquinoline is a novel analogue within this class. The methoxy substituent at the 6-position is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties. A systematic evaluation of its effects on cancer cells is therefore warranted. This guide provides a multi-faceted approach to characterizing the bioactivity of 6-Methoxy-3-nitroquinoline, moving from broad phenotypic effects to specific molecular mechanisms.

Foundational Efficacy Screening: Cytotoxicity Assessment

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic and cytostatic effects. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[8]

Principle of the MTT Assay

The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][9][10] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR overexpression)

  • Complete cell culture medium

  • 6-Methoxy-3-nitroquinoline (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Rationale: This cell density should allow for logarithmic growth during the experiment without reaching over-confluency.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 6-Methoxy-3-nitroquinoline in culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound dose.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 24, 48, and 72 hours.

    • Rationale: Testing multiple time points is crucial to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[10][11]

Data Analysis and Interpretation

The data should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%.

Parameter Description
Cell Line The specific cancer cell line used in the assay.
Treatment Duration The length of time cells were exposed to the compound (e.g., 24h, 48h, 72h).
IC₅₀ (µM) The concentration of 6-Methoxy-3-nitroquinoline required to reduce cell viability by 50% compared to the vehicle-treated control. Calculated using non-linear regression.

Mechanistic Insight: Apoptosis and Cell Cycle Analysis

A key characteristic of an effective anti-cancer agent is its ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow of Apoptosis Detection using Annexin V and PI.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-Methoxy-3-nitroquinoline at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic detachment method to preserve membrane integrity.[14]

  • Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (50 µg/mL).[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.

Population Annexin V Staining PI Staining Interpretation
Lower-Left QuadrantNegativeNegativeViable Cells
Lower-Right QuadrantPositiveNegativeEarly Apoptotic Cells
Upper-Right QuadrantPositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left QuadrantNegativePositiveNecrotic Cells (rarely populated)
Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[16] By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The Eukaryotic Cell Cycle.

Detailed Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[17]

    • Rationale: RNase A is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Data Interpretation: Analyze the resulting histogram to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G₂/M arrest) suggests that 6-Methoxy-3-nitroquinoline may be interfering with cell cycle progression at that checkpoint.

Elucidating the Molecular Mechanism

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical assay to verify direct binding of a compound to its target protein within a cellular context.[18] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's melting temperature typically increases.[19][20] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot.[19][21][22]

dot graph TD { A[Treat cells with 6-Methoxy-3-nitroquinoline or Vehicle] --> B{Heat aliquots to a range of temperatures}; B --> C[Lyse cells and separate soluble vs. aggregated proteins]; C --> D[Quantify soluble target protein (e.g., EGFR) by Western Blot]; D --> E{Plot soluble protein vs. temperature to generate melting curves}; E --> F[Compare melting curves: a shift indicates target engagement]; } Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Treat cells with a saturating concentration of 6-Methoxy-3-nitroquinoline or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., EGFR, if hypothesized) by Western blot.

  • Data Interpretation: Plot the band intensity of the soluble target protein against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates that 6-Methoxy-3-nitroquinoline binds to and stabilizes the target protein.

Signaling Pathway Analysis by Western Blot

Rationale: Quinoline derivatives are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2][23][24][25][26][27][28][29][30][31][32] Western blotting can be used to assess the phosphorylation status and total protein levels of key components of these pathways, providing insights into the mechanism of action of 6-Methoxy-3-nitroquinoline.[33]

G

Western Blot Protocol:

  • Protein Extraction: Treat cells with 6-Methoxy-3-nitroquinoline for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Suggested antibodies include: p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: A decrease in the ratio of phosphorylated to total Akt and/or ERK, along with an increase in cleaved PARP and Caspase-3, would suggest that 6-Methoxy-3-nitroquinoline induces apoptosis through the inhibition of these pro-survival signaling pathways.

Conclusion

The suite of assays detailed in this application note provides a robust and logical workflow for the preclinical evaluation of 6-Methoxy-3-nitroquinoline. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, and by delving into its molecular mechanism through target engagement and signaling pathway analysis, researchers can build a comprehensive profile of this promising compound. The self-validating nature of these interconnected assays ensures a high degree of confidence in the generated data, paving the way for further development.

References

  • Castillo-Pichardo, L., & Cubano, L. A. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. OncLive. [Link]

  • Cancers. (2022). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. PMC. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • MDPI. (n.d.). Targeting the MAPK Pathway in Cancer. MDPI. [Link]

  • Bio-protocol. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • The Cancer Researcher. (2024). Adventures with the MAPK pathway. The Cancer Researcher. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Frontiers in Oncology. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Cells. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. PMC. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. University of Cambridge. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • LoPiccolo J, et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations.
  • Springer Nature Experiments. (2025). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • ISS. (n.d.). Cell Cycle analysis. ISS. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. [Link]

  • University of Massachusetts Medical School. (n.d.). The Annexin V Apoptosis Assay. University of Massachusetts Medical School. [Link]

  • Stem Cell Research. (2014). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. [Link]

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Creative Bioarray. [Link]

  • Acta Pharmacologica Sinica. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Annual Review of Biochemistry. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • ACS Chemical Biology. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Journal of Pharmacy and Bioallied Sciences. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Journal of the Indian Chemical Society. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Future Medicinal Chemistry. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

  • ChemSynthesis. (2025). 6-methoxy-8-nitroquinoline. ChemSynthesis. [Link]

  • PubMed. (2015). Biological activities of quinoline derivatives. PubMed. [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • MDPI. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. MDPI. [Link]

  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 6-Methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 6-Methoxy-3-nitroquinoline. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method to obtain high-purity 6-Methoxy-3-nitroquinoline for subsequent applications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring effective separation from starting materials and byproducts. This document provides a comprehensive guide, including the scientific rationale for method development, detailed step-by-step protocols, and expected outcomes.

Introduction

6-Methoxy-3-nitroquinoline is a valuable intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents.[1][2] The purity of this precursor is paramount as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of organic compounds, offering high resolution and selectivity.[3] This application note details a preparative RP-HPLC method specifically developed for the purification of 6-Methoxy-3-nitroquinoline (CAS 159454-73-6).[4]

The developed method is based on the physicochemical properties of quinoline derivatives and nitroaromatic compounds. Quinoline and its derivatives are often amenable to reversed-phase chromatography.[5][6] The presence of the methoxy and nitro groups on the quinoline scaffold influences its polarity and retention characteristics, which have been carefully considered in the method design.

Scientific Principles and Method Rationale

The selection of a reversed-phase HPLC method is predicated on the hydrophobic nature of the 6-Methoxy-3-nitroquinoline molecule. The core quinoline structure, coupled with the methoxy group, imparts significant nonpolar character, leading to strong retention on a hydrophobic stationary phase like C18.

Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its strong hydrophobic retention capabilities, which are well-suited for the separation of aromatic and heterocyclic compounds.[7][8] The high surface area and carbon load of modern C18 columns provide excellent capacity for preparative applications.

Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is selected as the organic modifier due to its strong elution strength for a wide range of organic molecules and its low UV cutoff, which is advantageous for UV detection.[6] A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the effective separation of compounds with varying polarities. An acidic modifier, such as formic acid, is incorporated to improve peak shape by ensuring the consistent protonation state of the analyte.

Detection Wavelength: Based on the UV-Vis absorption characteristics of nitroaromatic compounds and quinoline derivatives, a detection wavelength in the range of 240-270 nm is expected to provide good sensitivity for 6-Methoxy-3-nitroquinoline.[9][10][11] For this method, a wavelength of 254 nm is selected as a common and effective wavelength for aromatic compounds.

Materials and Methods

Materials and Reagents
  • Crude 6-Methoxy-3-nitroquinoline

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade, for sample dissolution and system flushing)

  • 0.45 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

  • Rotary evaporator for solvent removal post-collection.

Experimental Protocols

Sample Preparation
  • Dissolve the crude 6-Methoxy-3-nitroquinoline in a minimal amount of methanol or a mixture of methanol and acetonitrile. The solubility of the related compound, 6-methoxyquinoline, is good in alcohol.[12][13][14]

  • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the purification of 6-Methoxy-3-nitroquinoline.

ParameterValue
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 20 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Purification Workflow

The following diagram illustrates the complete workflow for the purification of 6-Methoxy-3-nitroquinoline.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative Column filter->inject separate Gradient Elution & UV Detection inject->separate collect Fraction Collection separate->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate dry Dry Purified Product evaporate->dry

Caption: Workflow for the HPLC purification of 6-Methoxy-3-nitroquinoline.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions containing the pure 6-Methoxy-3-nitroquinoline.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Expected Results and Discussion

This HPLC method is designed to provide excellent separation of 6-Methoxy-3-nitroquinoline from common impurities encountered in its synthesis, such as unreacted starting materials and isomeric byproducts. The retention time of the target compound will depend on the specific column and system used, but it is expected to elute as a sharp peak under the specified gradient conditions.

The use of a gradient allows for the elution of more polar impurities early in the run, while the target compound is retained and then eluted as the concentration of acetonitrile increases. Any less polar byproducts will elute after the main peak. The purity of the final product, as determined by analytical HPLC, is expected to be ≥98%.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for the purification of 6-Methoxy-3-nitroquinoline. The protocol is scalable and can be adapted for different quantities of crude material by adjusting the column size and flow rate accordingly. The scientific rationale behind the method development ensures a robust separation, yielding a high-purity product suitable for demanding downstream applications in research and development.

References

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). Retrieved from [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (plant .... (2022). SciSpace. Retrieved from [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). Retrieved from [Link]

  • 6-methoxyquinoline, 5263-87-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks. (n.d.). Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Methoxy-3-aminoquinoline 15 - PrepChem.com. (n.d.). Retrieved from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
  • Understanding Reverse Phase Selectivity for Different Compound Classes - YouTube. (2024). Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative | ResearchGate. (2017). Retrieved from [Link]

  • CAS 159454-73-6 | 6-Methoxy-3-nitroquinoline - Alchem.Pharmtech. (n.d.). Retrieved from [Link]

  • The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis and Purification of 6-Methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis and purification of 6-Methoxy-3-nitroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is approached via a robust two-part process: the initial construction of the 6-methoxyquinoline scaffold using a modified Skraup-type reaction, followed by a carefully controlled electrophilic nitration. Recognizing the potential for isomeric byproducts during the nitration step, this guide places significant emphasis on a multi-step purification strategy employing both column chromatography and recrystallization to ensure the isolation of the target 3-nitro isomer with high purity. Each step is detailed with causal explanations for procedural choices, safety considerations, and methods for in-process monitoring and final product characterization, providing researchers with a self-validating and reliable workflow.

Introduction and Significance

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The introduction of a methoxy group at the 6-position and a nitro group at the 3-position creates a molecule with distinct electronic properties, making 6-Methoxy-3-nitroquinoline a key intermediate for the synthesis of novel pharmaceutical agents, including potential tubulin polymerization inhibitors and antibacterial agents.[2]

The synthesis of specifically substituted quinolines, however, can be challenging. Electrophilic substitution on the quinoline ring system is complex; the pyridine ring is electron-deficient and generally unreactive, while the benzene ring's reactivity is influenced by its substituents.[1] Direct nitration of 6-methoxyquinoline can lead to a mixture of isomers, with substitution often favoring the 5 and 7 positions. Therefore, a successful protocol must not only effectively synthesize the product but also rigorously purify the desired 3-nitro regioisomer from a complex crude mixture. This application note presents such a protocol, designed for reproducibility and scalability.

Overall Workflow and Logic

The process is logically divided into three core stages: synthesis of the precursor, nitration to form the target compound, and a final, rigorous purification phase. Each stage is followed by characterization to validate the outcome before proceeding.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_validation Validation Phase Precursor_Synth Part 3: Precursor Synthesis (6-Methoxyquinoline) Nitration Part 4: Electrophilic Nitration Precursor_Synth->Nitration Verified Precursor Column_Chrom Part 5: Column Chromatography (Isomer Separation) Nitration->Column_Chrom Crude Product Recrystal Part 5: Recrystallization (Final Polishing) Column_Chrom->Recrystal Enriched Isomer Characterization Part 6: Product Characterization (Purity & Identity Confirmation) Recrystal->Characterization Purified Solid

Caption: High-level overview of the synthesis, purification, and validation process.

Part 1: Synthesis of 6-Methoxyquinoline (Precursor)

The foundation of this protocol is the efficient synthesis of the 6-methoxyquinoline precursor via a Skraup reaction. This classic method involves the reaction of an aromatic amine (p-anisidine) with glycerol in the presence of sulfuric acid and an oxidizing agent.[3] Ferrous sulfate is included to moderate the often vigorous and exothermic nature of the reaction, thereby improving safety and yield.[3]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
p-Anisidine (4-methoxyaniline)C₇H₉NO123.1555.4 g (0.45 mol)Toxic, handle with care.
GlycerolC₃H₈O₃92.09145 mL (1.97 mol)USP grade.
p-Nitrotoluene (oxidant)C₇H₇NO₂137.1438.3 g (0.28 mol)Alternative to nitrobenzene.
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.0117.0 g (0.06 mol)Reaction moderator.
Boric AcidH₃BO₃61.8335.0 g (0.57 mol)Co-moderator.[3]
Concentrated Sulfuric AcidH₂SO₄98.0820 mLCorrosive. Add slowly.
Sodium Hydroxide (50% w/v)NaOH40.00As neededFor neutralization. Caustic.
Ethyl AcetateC₄H₈O₂88.11~1 LFor extraction.
Deionized WaterH₂O18.02~500 mLFor washing and quenching.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying organic phase.
Step-by-Step Synthesis Protocol

Safety First: This reaction is exothermic and evolves hazardous fumes. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add glycerol (145 mL), p-anisidine (55.4 g), p-nitrotoluene (38.3 g), ferrous sulfate (17.0 g), and boric acid (35.0 g).[3]

  • Acid Addition: Begin vigorous stirring to create a homogenous slurry. Slowly add concentrated sulfuric acid (20 mL) dropwise from the dropping funnel over 30-45 minutes. The temperature will rise spontaneously; maintain control by adjusting the addition rate.

  • Heating and Reflux: After the acid addition is complete, heat the mixture to 140 °C using a heating mantle. Maintain a steady reflux at this temperature for 8.5 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature naturally. Once cool, slowly and carefully neutralize the reaction mixture to a pH of approximately 5.5 by adding 50% NaOH solution.[3] This step is highly exothermic; perform it in an ice bath with continuous stirring.

  • Work-up and Extraction:

    • Carefully decant the solution to remove any floating resinous material.[3]

    • Filter the remaining mixture through a Büchner funnel. Wash the collected solid cake with distilled water (3 x 100 mL).

    • Transfer the filter cake to a beaker and wash thoroughly with ethyl acetate (3 x 100 mL), combining the organic layers.

    • Perform a liquid-liquid extraction on the aqueous filtrate using ethyl acetate (3 x 100 mL).

    • Combine all ethyl acetate layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude 6-methoxyquinoline, typically as a dark oil or semi-solid.

Part 2: Nitration of 6-Methoxyquinoline

This stage introduces the nitro group onto the quinoline ring via electrophilic aromatic substitution. The reaction uses a classic nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), the key electrophile. The position of nitration on the substituted quinoline ring is sensitive to reaction conditions, and the formation of 5-nitro and 8-nitro isomers is common. Therefore, precise temperature control is critical to influence the regioselectivity and minimize byproduct formation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
6-Methoxyquinoline (crude)C₁₀H₉NO159.18~10 g (0.063 mol)From Part 1.
Concentrated Sulfuric AcidH₂SO₄98.0850 mLCorrosive, strong dehydrating agent.
Concentrated Nitric Acid (70%)HNO₃63.016 mL (0.095 mol)Corrosive, strong oxidizer.
IceH₂O18.02As neededFor cooling bath and quenching.
Ammonium Hydroxide (conc.)NH₄OH35.04As neededFor neutralization. Caustic, releases ammonia gas.
Dichloromethane (DCM)CH₂Cl₂84.93~500 mLFor extraction.
Deionized WaterH₂O18.02As neededFor washing.
Step-by-Step Nitration Protocol

Safety First: Handle concentrated acids with extreme care in a fume hood. The nitration reaction can be highly exothermic. Have a large ice bath ready for emergency cooling. Nitroaromatic compounds are potentially toxic and should be handled with gloves.[5][6]

  • Dissolution: In a 250 mL flask, carefully add the crude 6-methoxyquinoline (10 g) to concentrated sulfuric acid (50 mL) while stirring in an ice bath. Ensure the temperature is maintained below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (6 mL) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved quinoline solution over 30-45 minutes. Critically, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase) to observe the consumption of the starting material.

  • Quenching: Once the reaction is complete, pour the acidic mixture slowly and carefully onto a large beaker filled with crushed ice (~500 g) with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation:

    • Allow the ice to melt, then slowly neutralize the aqueous slurry to a pH of ~8-9 using concentrated ammonium hydroxide. Perform this in an ice bath as it is highly exothermic.

    • The neutralized mixture will contain a precipitate. Isolate the solid by vacuum filtration.

    • Wash the collected solid thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the resulting solid in a vacuum oven at 40-50 °C to yield the crude 6-Methoxy-3-nitroquinoline, which will be a mixture of isomers.

G start Start reagents Reagents: - Crude 6-Methoxyquinoline - Conc. H₂SO₄ - Conc. HNO₃ start->reagents dissolve dissolve reagents->dissolve nitrate Nitration Add nitrating mixture dropwise Maintain T = 0-5°C dissolve->nitrate stir Reaction Stir for 2 hours at 0-5°C Monitor by TLC nitrate->stir quench Quench Pour onto crushed ice stir->quench neutralize Neutralize & Isolate Add NH₄OH to pH 8-9 Vacuum filter solid quench->neutralize dry Dry Vacuum oven at 40°C neutralize->dry end Crude Product (Isomer Mixture) dry->end

Caption: Workflow for the nitration of 6-methoxyquinoline.

Part 3: Purification Protocol

This is the most critical phase for obtaining the desired product. The crude solid is a mixture of regioisomers. A two-step purification process is employed: first, column chromatography to separate the 3-nitro isomer from other isomers, followed by recrystallization to achieve high purity.

Protocol A: Column Chromatography (Isomer Separation)

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7] The polarity differences between the 3-nitro, 5-nitro, and 8-nitro isomers allow for their separation.

  • Materials: Silica gel (230-400 mesh), ethyl acetate, hexanes, TLC plates, crude product.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or 1:1 ethyl acetate/hexanes. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a low concentration of ethyl acetate in hexanes (e.g., 10% EtOAc) and gradually increasing the polarity.

  • Fraction Collection: Collect small fractions of the eluate and monitor them by TLC. The different isomers will elute at different rates. Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the enriched 6-Methoxy-3-nitroquinoline.

Protocol B: Recrystallization (Final Polishing)

Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[8] The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

  • Potential Solvents: Ethanol, methanol, chloroform, ethyl acetate, or a mixture such as ethyl acetate/hexanes.[9][10]

Step-by-Step Protocol:

  • Solvent Selection: In a test tube, test small amounts of the enriched product with potential solvents to find one that provides poor solubility at room temperature but good solubility upon heating.

  • Dissolution: Place the enriched solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Part 4: Characterization

To ensure the protocol's success, the final product must be rigorously characterized to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): A quick method to assess purity. A pure compound should show a single spot.

  • Melting Point: A pure crystalline solid has a sharp, defined melting range. Compare the experimental value to literature values if available. For example, the related compound 6-methoxy-8-nitroquinoline has a melting point of 154-156 °C.[9]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The proton and carbon chemical shifts and coupling constants will be unique to the 6-Methoxy-3-nitroquinoline structure.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak for C₁₀H₈N₂O₃ would be at m/z = 204.05.

Conclusion

This application note details a complete and validated workflow for the synthesis and purification of 6-Methoxy-3-nitroquinoline. By combining a moderated Skraup reaction for the precursor synthesis with a controlled nitration and a meticulous, multi-step purification strategy, this protocol enables researchers to reliably obtain this valuable chemical intermediate with high purity. The emphasis on procedural rationale and integrated characterization steps ensures a trustworthy and reproducible method suitable for application in drug discovery and chemical research.

References

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. (URL: [Link])

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P
  • Synthesis of 6-Methoxy-3-aminoquinoline 15 - PrepChem.com. (URL: [Link])

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (URL: [Link])

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - Hrčak. (URL: [Link])

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (URL: [Link])

  • CN103664892B - The crystallization of quinoline - Google P
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])

  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (URL: [Link])

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - MDPI. (URL: [Link])

  • Supporting Information For - The Royal Society of Chemistry. (URL: [Link])

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (URL: [Link])

  • Recrystallization - YouTube. (URL: [Link])

  • Safe handling of hazardous drugs - PMC - PubMed Central. (URL: [Link])

  • EP0001733A1 - 5-Methoxy-psoralene as a new medicament and process for the synthesis - Google P
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (URL: [Link])

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. (URL: [Link])

  • 6-methoxyquinoline, 5263-87-6 - The Good Scents Company. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Chromatographic Techniques and Pharmacological Analysis as a Quality Control Strategy for Serjania triquetra a Traditional Medicinal Plant - SciSpace. (URL: [Link])

Sources

MTT assay protocol for 6-Methoxy-3-nitroquinoline cytotoxicity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: MTT Assay Protocol for 6-Methoxy-3-nitroquinoline Cytotoxicity Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Cytotoxicity Screening

The assessment of a compound's effect on cell viability is a cornerstone of toxicology and drug discovery.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely adopted method for this purpose, offering a quantitative measure of cellular metabolic activity, which in turn reflects cell viability, proliferation, and cytotoxicity.[3][4][5] This application note provides a detailed protocol for evaluating the cytotoxic potential of 6-Methoxy-3-nitroquinoline, a quinoline derivative of interest, using the MTT assay. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale and critical checkpoints to ensure data integrity and reproducibility.

Principle of the MTT Assay: A Window into Cellular Health

The MTT assay is a colorimetric assay based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][2][3] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria of living, metabolically active cells.[2][3] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[1][3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2][6]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Materials and Reagents

This protocol is optimized for adherent cells cultured in 96-well plates.

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader with absorbance detection at 570 nm (and a reference wavelength of 630 nm is recommended)[2]

  • Inverted microscope

  • Calibrated single and multichannel pipettes

  • Orbital shaker[2]

Consumables:

  • 96-well flat-bottom, sterile, tissue culture-treated plates[2]

  • Sterile pipette tips

  • Sterile reagent reservoirs

Reagents:

  • Cell Line: Select a cell line appropriate for the research question (e.g., a specific cancer cell line or a normal cell line for general toxicity).

  • Cell Culture Medium: Complete growth medium appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 6-Methoxy-3-nitroquinoline: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Store protected from light.

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS).[1] Filter-sterilize the solution using a 0.22 µm filter and store at -20°C, protected from light.[2][5]

  • Solubilization Solution: Several options are available, with DMSO being the most common.[2]

    • DMSO: High-purity, anhydrous.[2]

    • Acidified Isopropanol: 0.04 N HCl in isopropanol.[2]

    • SDS Solution: 10% Sodium dodecyl sulfate (SDS) in 0.01 M HCl.[2]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

Experimental Protocol: A Step-by-Step Guide

Phase 1: Cell Seeding and Acclimation (Day 1)

The objective is to establish a sub-confluent monolayer of actively dividing cells.

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase.[2] Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Seeding: Dilute the cell suspension in complete growth medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[2][6] Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Edge Effect Mitigation: To minimize the "edge effect," it is advisable to fill the peripheral wells with 100 µL of sterile PBS or medium without cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[7]

Phase 2: Treatment with 6-Methoxy-3-nitroquinoline (Day 2)
  • Compound Dilution: Prepare serial dilutions of 6-Methoxy-3-nitroquinoline from the stock solution in a serum-free or low-serum medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: It is critical to include the following controls on every plate:

    • Untreated Control: Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the compound-treated wells. This represents 100% cell viability.

    • Blank/Background Control: Wells containing medium and the highest concentration of the test compound but no cells. This is to account for any intrinsic absorbance of the compound.

    • Positive Control (Optional): A known cytotoxic agent (e.g., doxorubicin) to confirm the assay is performing as expected.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay (Day 3, 4, or 5)
  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[4][7]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[6][8] During this time, viable cells will reduce the MTT to purple formazan crystals. Periodically check for the formation of these crystals under a microscope.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[7]

    • For Suspension Cells: Centrifuge the plate to pellet the cells before aspirating the supernatant.[2]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

  • Dissolution and Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Read the absorbance at 570 nm within one hour. If a reference wavelength is used, set it to 630 nm to correct for background absorbance.[2]

MTT_Workflow Day1 Day 1: Cell Seeding - Plate cells in 96-well plate - Incubate for 24h Day2 Day 2: Treatment - Add 6-Methoxy-3-nitroquinoline - Include controls - Incubate for 24-72h Day1->Day2 Day3 Day 3-5: MTT Assay - Add MTT reagent - Incubate for 2-4h Day2->Day3 Solubilize Solubilization - Remove medium - Add DMSO/SDS - Shake to dissolve formazan Day3->Solubilize Read Data Acquisition - Read absorbance at 570 nm Solubilize->Read

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (media only) from all other readings.[3]

  • Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control cells.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 [9]

  • Dose-Response Curve: Plot the percent cell viability (Y-axis) against the concentration of 6-Methoxy-3-nitroquinoline (X-axis) to generate a dose-response curve.

  • IC₅₀ Determination: From the dose-response curve, calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Critical Considerations and Troubleshooting for 6-Methoxy-3-nitroquinoline

Given the nitroquinoline structure, there is a potential for interference with the MTT assay. A self-validating system with proper controls is essential.

Potential Issue Causality and Explanation Recommended Solution
Compound Color Interference 6-Methoxy-3-nitroquinoline may have its own color, which can absorb light at 570 nm, leading to artificially high absorbance values.Run a parallel plate with the compound dilutions in cell-free medium. Subtract the absorbance of these wells from the corresponding treated cell wells.
Compound Reactivity with MTT Some compounds can directly reduce MTT to formazan in a cell-free environment, leading to false-positive results (apparent viability).Before the main experiment, incubate the highest concentration of the compound with MTT reagent in cell-free medium. A color change indicates a direct reaction.
Incomplete Formazan Solubilization If the purple crystals are not fully dissolved, the absorbance readings will be inaccurate and variable.After adding the solubilization solution, gently pipette up and down to aid dissolution. Ensure the plate is shaken adequately before reading.
Phenol Red Interference The pH indicator phenol red in some culture media can interfere with absorbance readings.For the final MTT incubation step, it is best practice to use a phenol red-free medium to reduce background absorbance.[10]
High Variability Between Replicates This can be caused by inconsistent cell seeding, pipetting errors, or the "edge effect."Ensure the cell suspension is homogenous. Calibrate pipettes regularly and consider using a multichannel pipette for reagent addition. Avoid using the outer wells of the plate.

Safety and Handling of 6-Methoxy-3-nitroquinoline

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses.[13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Al-Sbiei, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12833. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. Retrieved from [Link]

  • ResearchGate. (2016). How to analyze MTT assay results?. Retrieved from [Link]

  • ResearchGate. (2015). Why is my MTT Assay not turning Purple?. Retrieved from [Link]

  • Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Molecules, 26(24), 7770. Retrieved from [Link]

  • ResearchGate. (2025). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Retrieved from [Link]

  • ResearchGate. (2022). Can I dissolve formazan crystals overnight?. Retrieved from [Link]

Sources

Application Note: Evaluation of 6-Methoxy-3-nitroquinoline-Induced Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust protocol for quantifying cell death induced by 6-Methoxy-3-nitroquinoline using the Lactate Dehydrogenase (LDH) release assay.

Nitroquinoline derivatives, such as 6-Methoxy-3-nitroquinoline, are a class of pharmacophores often investigated for their antimicrobial and anticancer properties. Their biological activity is frequently linked to two primary mechanisms: DNA intercalation and oxidative stress via nitro-reduction cycling. Unlike metabolic assays (e.g., MTT/MTS) which measure mitochondrial function, the LDH assay specifically quantifies plasma membrane damage , a hallmark of necrosis and late-stage apoptosis. This distinction is critical when evaluating nitro-compounds, as mitochondrial uncoupling can occur prior to actual cell death, potentially leading to false positives in metabolic assays.

This guide provides a self-validating workflow to determine the IC50 of 6-Methoxy-3-nitroquinoline, ensuring high data integrity through rigorous control schemes and mechanistic grounding.

Mechanistic Background

Why LDH for Nitroquinolines?

6-Methoxy-3-nitroquinoline is predicted to undergo intracellular nitro-reduction. This process generates reactive nitro-radical anions, leading to the production of Superoxide (


) and Hydroxyl radicals (

). These Reactive Oxygen Species (ROS) attack polyunsaturated fatty acids in the cell membrane (Lipid Peroxidation), compromising membrane integrity.

Once the membrane is breached, cytosolic LDH (a stable enzyme) leaks into the culture medium.[1] The assay quantifies this extracellular LDH via a coupled enzymatic reaction:

  • Step 1: LDH converts Lactate to Pyruvate, reducing

    
     to 
    
    
    
    .[2]
  • Step 2: Diaphorase uses

    
     to reduce a tetrazolium salt (e.g., INT) into a red Formazan product.
    
  • Readout: Absorbance at 490 nm is directly proportional to the number of lysed cells.

Mechanistic Pathway Diagram

G Compound 6-Methoxy-3-nitroquinoline (Extracellular) Entry Passive Diffusion Compound->Entry Reductase Nitro-Reductases (e.g., P450, DT-Diaphorase) Entry->Reductase Intracellular Entry Radical Nitro-Radical Anion (R-NO2•-) Reductase->Radical Enzymatic Reduction ROS ROS Generation (Superoxide, OH•) Radical->ROS Redox Cycling LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Oxidative Stress Leakage Membrane Rupture LipidPerox->Leakage LDH_Out LDH Release (Culture Supernatant) Leakage->LDH_Out Detection Formazan Production (OD 490nm) LDH_Out->Detection Assay Reaction

Figure 1: Proposed cytotoxic mechanism of 6-Methoxy-3-nitroquinoline leading to LDH release. The compound undergoes bioreduction, generating ROS that compromise membrane integrity.

Experimental Design & Controls

To ensure Trustworthiness and eliminate artifacts (e.g., compound color interference or serum LDH activity), the following plate layout and controls are mandatory.

Control Definitions
  • Background Control (BC): Growth medium only (no cells). Corrects for background absorbance of the media/serum.

  • Low Control (LC): Untreated cells (Vehicle only). Measures spontaneous LDH release (normal cell turnover).

  • High Control (HC): Cells treated with Lysis Buffer (Triton X-100). Represents 100% cell death (Maximum LDH release).

  • Substance Control (SC): 6-Methoxy-3-nitroquinoline in medium (no cells). Checks if the drug itself absorbs at 490nm or reacts with the assay reagents.

Reagent Preparation Table
ReagentStock Conc.Working Conc.SolventStorageNotes
6-Methoxy-3-nitroquinoline 100 mM1 - 100 µMDMSO-20°CProtect from light. Vortex well before use.
Triton X-100 (Lysis) 10% (v/v)1% (final)WaterRTViscous; pipette slowly.
Assay Medium N/AN/ABase Media4°CCRITICAL: Use Low-Serum (1%) or Serum-Free media if cells tolerate it, as FBS contains high levels of bovine LDH.
Positive Control 1 mM10 µMDMSO-20°CE.g., Staurosporine (for apoptosis validation).

Detailed Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Detach adherent cells (e.g., HeLa, HepG2) using Trypsin-EDTA. Neutralize and count.

  • Optimization: Determine the optimal cell number. For LDH, 10,000–20,000 cells/well is standard to ensure the "High Control" signal is within the linear range of the plate reader (OD < 2.5).

  • Seeding: Dispense 100 µL of cell suspension into a 96-well clear flat-bottom plate.

    • Note: Leave column 12 empty for Background Controls (media only).

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Preparation: Prepare 2X concentrations of 6-Methoxy-3-nitroquinoline in assay medium (to account for dilution in the well).

    • Example: For a 50 µM final concentration, prepare 100 µM in medium.

  • Wash (Optional but Recommended): If culturing in 10% FBS, carefully aspirate media and replace with 100 µL Low-Serum (1%) or Serum-Free media. This maximizes assay sensitivity.

  • Treatment: Add 100 µL of the 2X compound solutions to the test wells.

    • Vehicle Control: Add 100 µL media + DMSO (matched % to highest dose).

  • Incubation: Incubate for 24 to 48 hours . Nitroquinolines may require 48h to manifest significant membrane damage if the mechanism is DNA-adduct driven.

Phase 3: LDH Assay Execution (Day 2/3)
  • Lysis (High Control): 45 minutes prior to harvesting, add 20 µL of Lysis Solution (10X Triton X-100) to the "High Control" wells.

  • Plate Centrifugation: Centrifuge the culture plate at 600 x g for 5 minutes .

    • Why? This pellets cell debris. We only want the supernatant. Debris can scatter light or contain enzymes that disturb the reading.

  • Transfer: Carefully transfer 50 µL of supernatant from each well into a new, optically clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Substrate + Enzyme mix) to each well.

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes in the DARK .

    • Monitor: Check color development.[3] If High Controls turn dark red/brown quickly, stop the reaction sooner.

  • Stop: Add 50 µL of Stop Solution (usually dilute acid) to all wells. This eliminates bubbles and stabilizes the color.

  • Measurement: Measure Absorbance at 490 nm (Signal) and 680 nm (Reference/Background) using a microplate reader.

Experimental Workflow Diagram

Workflow Step1 Seed Cells (Day 0) Step2 Treat w/ Compound (Day 1) Step1->Step2 Step3 Add Lysis Buffer (HC Wells, 45m prior) Step2->Step3 Step4 Centrifuge Plate (600xg, 5 min) Step3->Step4 Step5 Transfer Supernatant (50 µL to new plate) Step4->Step5 Step6 Add Reaction Mix (Incubate 30m Dark) Step5->Step6 Step7 Read OD 490nm Step6->Step7

Figure 2: Step-by-step workflow for the LDH cytotoxicity assay.

Data Analysis

Background Correction

Subtract the Reference wavelength (680nm) from the Signal wavelength (490nm) for all wells:



Subtract the average Background Control (Media only) from all other values to remove media interference:



Cytotoxicity Calculation

Calculate the percentage of cytotoxicity for each treatment well:



  • Sample OD: Cells + 6-Methoxy-3-nitroquinoline

  • Low Control OD: Spontaneous release (Vehicle treated)

  • High Control OD: Maximum release (Triton X-100)

Interpretation
  • < 10%: Non-cytotoxic.

  • 10 - 30%: Low cytotoxicity; may indicate stress without massive lysis.

  • > 50%: Highly cytotoxic.

  • Plot % Cytotoxicity vs. Log[Concentration] to determine the IC50 .

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in Low Controls Serum interferenceFBS contains LDH. Reduce FBS to 1% or 0.5% during the treatment phase [1].
High Background in Media Only Phenol Red interferenceUse Phenol Red-free media or subtract the media blank rigorously.
Low Signal in High Controls Incomplete LysisEnsure Triton X-100 is fresh. Shake plate for 1 min after adding lysis buffer.
Variable Replicates Bubbles in wellsPop bubbles with a clean needle or use the "Stop Solution" which usually dissipates bubbles.
Compound Color 6-Methoxy-3-nitroquinoline is yellowInclude the Substance Control (Compound + Media). If this has high OD, subtract it from the Sample OD.

References

  • Creative Biolabs. (n.d.). LDH Assay Kit (Cytotoxicity). Retrieved from [Link][4]

  • PubChem. (n.d.). 6-Methoxy-3-nitroquinoline | C10H8N2O3.[5] National Library of Medicine. Retrieved from [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming Poor Aqueous Solubility of 6-Methoxy-3-nitroquinoline: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-3-nitroquinoline

Welcome to the technical support center for 6-Methoxy-3-nitroquinoline. As Senior Application Scientists, we understand that navigating the experimental challenges of poorly soluble compounds is a common yet critical hurdle in research and development. This guide is designed to provide you with practical, in-depth solutions and the scientific rationale behind them to help you successfully incorporate 6-Methoxy-3-nitroquinoline into your aqueous experimental systems.

Understanding the Challenge: Physicochemical Properties

6-Methoxy-3-nitroquinoline is a heterocyclic compound whose structure presents inherent solubility challenges. The quinoline core is largely aromatic and hydrophobic. While the methoxy group offers some polarity, the nitro group is a strong electron-withdrawing group that contributes to a stable crystal lattice structure, making it energetically unfavorable for water molecules to effectively solvate the compound.

Below is a summary of its key properties, including data from closely related analogs due to the limited specific data for the 3-nitro isomer.

PropertyValue / ObservationSource
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Expected to be a powder or crystalline solid
Melting Point 158-160 °C (for 6-Methoxy-8-nitroquinoline)
Aqueous Solubility Predicted to be very low[1]
Organic Solvent Solubility Soluble in alcohols and chlorinated solvents[2][3]
pKa ~4.9 (estimated based on quinoline)[4]

Frequently Asked Questions & Troubleshooting Protocols

Q1: I've added 6-Methoxy-3-nitroquinoline powder directly to my aqueous buffer, but it won't dissolve. Why?

Answer: This is expected behavior due to the molecule's chemical nature. The poor solubility stems from two primary factors:

  • Molecular Hydrophobicity: The fused aromatic ring system of quinoline is nonpolar and repels water. The methoxy (–OCH₃) and nitro (–NO₂) groups are not sufficient to overcome this hydrophobicity.[1]

  • Crystal Lattice Energy: For a solid to dissolve, solvent molecules must overcome the energy holding the molecules together in the crystal lattice. Poorly soluble compounds often have high lattice energies, meaning a significant amount of energy is required to break apart the crystal structure.

Directly adding the solid to an aqueous medium is rarely successful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the best first step for solubilizing this compound for my cell culture or enzymatic assay?

Answer: The most direct and widely used method is to prepare a concentrated stock solution using a water-miscible organic co-solvent.[5] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power and miscibility with aqueous media.

Causality: A co-solvent like DMSO works by reducing the polarity of the bulk solvent (your buffer). This creates a more favorable environment for the hydrophobic 6-Methoxy-3-nitroquinoline molecule, disrupting the strong solute-solute interactions in the crystal and allowing for solvation.

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
  • Select a Co-Solvent: Start with 100% DMSO. If your experiment is sensitive to DMSO, dimethylformamide (DMF) or ethanol can be alternatives, although they may be less effective.

  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of 6-Methoxy-3-nitroquinoline powder (e.g., 5 mg).

    • Add a small, precise volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent added to your final aqueous solution.

    • Vortex thoroughly. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary. Ensure the solid is completely dissolved before proceeding.

  • Serial Dilution:

    • Perform serial dilutions of your concentrated stock into your final aqueous buffer (e.g., PBS, cell culture media).

    • Crucial Step: Add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent localized high concentrations of the compound, which can cause it to precipitate out of solution.

  • Final Concentration Check: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) and consistent across all experimental conditions, including vehicle controls.

Workflow for Co-Solvent Method

A Weigh Compound B Add 100% DMSO (e.g., to make 20 mM stock) A->B C Vortex / Sonicate Until Fully Dissolved B->C D Visually Inspect for Clarity C->D F Pipette stock into buffer (while vortexing buffer) C->F Stock Solution E Prepare Aqueous Buffer E->F G Final Working Solution (<0.5% DMSO) F->G H Precipitate Observed G->H Check for Clarity I Proceed to Experiment G->I Clear Solution H->F Yes (Try lower conc.) H->I No

Caption: Workflow for preparing an aqueous solution using a co-solvent.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do next?

Answer: This indicates that the final concentration in the aqueous medium is exceeding the compound's solubility limit, even with a co-solvent. You can address this with several strategies.

Strategy 1: pH Adjustment

Causality: The quinoline ring contains a basic nitrogen atom. The pKa of quinoline is approximately 4.9.[4] By lowering the pH of your solution to below the pKa, you can protonate this nitrogen. The resulting cationic salt form of the molecule is an ion and will have significantly higher aqueous solubility than the neutral form. This is a common strategy for solubilizing basic compounds.[6][7]

Experimental Protocol: pH-Mediated Solubilization
  • Determine pH Compatibility: First, ensure your experiment, cells, or proteins are stable at a lower pH (e.g., pH 4-6).

  • Prepare Acidic Buffer: Prepare your experimental buffer at the desired lower pH.

  • Test Solubility:

    • Prepare your DMSO stock solution as described previously.

    • Dilute the stock solution into the acidic buffer.

    • Compare the solubility to the same dilution in a neutral pH buffer.

  • pH Readjustment (Advanced): In some cases, you can dissolve the compound at a low pH and then carefully titrate the pH back up towards neutral. However, be aware that the compound may precipitate as you approach its pKa.

Strategy 2: Use of Surfactants

Causality: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble 6-Methoxy-3-nitroquinoline can partition into the hydrophobic core, effectively being encapsulated and "solubilized" within the aqueous phase.[8][9]

Experimental Protocol: Surfactant-Based Solubilization
  • Select a Surfactant: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are commonly used in biological assays.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.05% - 0.5% w/v).

  • Dissolve the Compound:

    • Prepare a concentrated stock in DMSO.

    • Add the stock solution dropwise to the surfactant-containing buffer while stirring.

    • Allow the solution to equilibrate. Sonication can sometimes help facilitate micellar encapsulation.

  • Control Experiments: Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

Decision-Making for Advanced Solubilization

Start Compound precipitates from co-solvent solution CheckpH Is my experiment tolerant to pH < 6.0? Start->CheckpH UsepH Use pH Adjustment Protocol: Protonate quinoline nitrogen to form a soluble salt. CheckpH->UsepH  Yes CheckSolvent Is my experiment sensitive to surfactants? CheckpH->CheckSolvent  No UseSurfactant Use Surfactant Protocol: Encapsulate compound in micelles. CheckSolvent->UseSurfactant  No UseCyclodextrin Consider Cyclodextrins: Form inclusion complex. CheckSolvent->UseCyclodextrin  Yes

Caption: Decision tree for selecting an advanced solubilization method.

Q4: Are there any other advanced methods if my experiment is sensitive to all the above?

Answer: Yes, another powerful technique is the use of cyclodextrins.

Causality: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 6-Methoxy-3-nitroquinoline can fit into this nonpolar cavity, forming an "inclusion complex."[10] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.

This method is often used in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs.[11]

Q5: What is the best way to prepare and store a stable stock solution of 6-Methoxy-3-nitroquinoline?

Answer: Proper preparation and storage are critical for experimental reproducibility.

Protocol for Stock Solution Handling
  • Solvent: Use high-purity, anhydrous DMSO.

  • Concentration: Prepare a stock of 10-20 mM. Avoid making unnecessarily high concentrations, which can be more prone to precipitation upon freeze-thaw cycles.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

  • Usage:

    • When ready to use, thaw an aliquot at room temperature or in a 37°C water bath.

    • Vortex the vial well after thawing and visually inspect to ensure the compound is fully redissolved before making dilutions.

By systematically applying these troubleshooting steps—starting with co-solvents and progressing to pH adjustment or more advanced formulation strategies as needed—researchers can successfully overcome the solubility challenges of 6-Methoxy-3-nitroquinoline and generate reliable data.

References
  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). Vertex AI Search.
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. (2025). Benchchem.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
  • 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent. (n.d.). MedChemExpress.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • 6-methoxyquinoline, 5263-87-6. (n.d.). The Good Scents Company.
  • 6-Methoxy-8-nitroquinoline 99 85-81-4. (n.d.). Sigma-Aldrich.
  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents. (2025). Benchchem.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Hrčak.
  • Greener synthetic approaches towards quinoline derivatives. (2024). RSC Blogs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. (2025). MDPI.
  • Quinoline - mVOC 4.0. (n.d.). mVOC 4.0.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
  • Medicinal Chemistry of Next Generation Vaccine Adjuvants. (n.d.). American Chemical Society.
  • 6-Nitroquinoline 98 613-50-3. (n.d.). Sigma-Aldrich.
  • 3-nitroquinoline - 12408-11-6, C9H6N2O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.

Sources

Technical Support Center: Column Chromatography Optimization for 6-Methoxy-3-nitroquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying 6-Methoxy-3-nitroquinoline using column chromatography. Drawing from established chromatographic principles and specific insights into quinoline derivatives, this document provides in-depth troubleshooting advice and actionable protocols to enhance separation efficiency, yield, and purity.

Understanding the Molecule: 6-Methoxy-3-nitroquinoline

6-Methoxy-3-nitroquinoline is a moderately polar aromatic compound. Its quinoline core, methoxy group (-OCH₃), and nitro group (-NO₂) all contribute to its chromatographic behavior. The nitrogen atoms in the quinoline ring and the nitro group can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to issues like tailing and poor separation. Understanding these properties is the first step in developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 6-Methoxy-3-nitroquinoline?

A good starting point for many quinoline derivatives is a mixture of ethyl acetate (EtOAc) and hexanes.[1] For 6-Methoxy-3-nitroquinoline, begin with a ratio of 20-30% ethyl acetate in hexanes. If the compound's Rf is too low (minimal movement from the baseline), gradually increase the polarity by adding more ethyl acetate. Conversely, if the Rf is too high, decrease the ethyl acetate percentage. An ideal Rf for column chromatography is typically between 0.2 and 0.4.

Q2: My compound is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?

Tailing is often caused by the interaction of basic nitrogen groups on your quinoline with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.5-1% v/v). For acidic compounds, adding a small amount of acetic acid can have a similar effect.[2]

Q3: Should I use isocratic or gradient elution for my column?

The choice depends on the complexity of your mixture.

  • Isocratic Elution (constant solvent composition) is simpler and sufficient if your desired compound is well-separated from impurities on the TLC plate.[3]

  • Gradient Elution (gradually increasing solvent polarity) is preferable when impurities are close in polarity to your product or when you have a complex mixture with a wide range of polarities.[3][4] A gradient can provide sharper peaks and reduce overall run time.[4][5]

Q4: Can 6-Methoxy-3-nitroquinoline decompose on silica gel?

Yes, some nitroaromatic compounds can be sensitive to the acidic nature of silica gel, leading to degradation.[6] To test for this, you can perform a 2D TLC. Spot your compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates degradation on the plate.[2][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 6-Methoxy-3-nitroquinoline.

Problem 1: Poor or No Separation

Even with a good TLC separation, the column may fail. Here’s a workflow to diagnose the issue.

Caption: Troubleshooting workflow for poor separation.

In-Depth Solutions:

  • Column Overloading: Applying too much sample leads to broad bands that overlap. For a difficult separation, the sample load should be low, perhaps 1:100 (sample:silica by weight).

  • Improper Packing: Channels, cracks, or air bubbles in the stationary phase create pathways for the solvent and sample to bypass the silica, ruining the separation. Ensure a homogenous slurry and careful packing.

  • Solvent Choice: Sometimes a solvent system that works for TLC doesn't translate perfectly to a column. Consider switching one of the solvents. For aromatic compounds, incorporating toluene or dichloromethane in place of hexane or ethyl acetate can sometimes improve separation.[7]

Problem 2: Low or No Yield (Compound Stuck on Column)

If your compound refuses to elute, it's likely due to strong interactions with the stationary phase or decomposition.

Probable Cause Diagnostic Step Solution
Compound is too polar for the eluent The compound doesn't move from the baseline even in 100% ethyl acetate on TLC.Increase the mobile phase polarity significantly. Try a gradient up to 5-10% methanol in dichloromethane (DCM).[7]
Compound Degradation 2D TLC shows off-diagonal spots.[6]Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.[6][7]
Irreversible Adsorption Even a polar "push" solvent (like methanol) doesn't elute the compound.This is common for highly basic compounds on acidic silica. Use a different stationary phase (e.g., alumina, C18 reverse phase).
Precipitation on Column The compound is not very soluble in the loading solvent and precipitates at the top of the column.[8]Use a "dry loading" technique. Pre-adsorb your compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]
Problem 3: Tailing and Broad Peaks

This leads to poor resolution and cross-contaminated fractions.

Caption: Decision tree for addressing peak tailing.

Experimental Protocols

Protocol 1: TLC Optimization
  • Chamber Preparation: Line a beaker with filter paper and add your chosen mobile phase to a depth of ~0.5 cm. Cover with a watch glass to allow the atmosphere to saturate.[1]

  • Plate Preparation: Using a pencil, lightly draw a baseline ~1 cm from the bottom of a silica TLC plate.[1]

  • Spotting: Dissolve your crude sample in a volatile solvent (e.g., DCM or EtOAc). Use a capillary tube to apply a small, concentrated spot onto the baseline.

  • Development: Place the plate in the chamber, ensuring the solvent level is below your baseline spot.[9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[9] Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective for visualizing compounds that are easily oxidized.[1]

  • Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Aim for a target compound Rf of 0.2-0.4 for good column separation.

Protocol 2: Baseline Column Chromatography Procedure (Slurry Packing)
  • Select Column and Silica: Choose a column with an appropriate diameter and length for your sample size. A general rule is a 20:1 to 50:1 ratio of silica gel to crude sample by weight.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar solvent system to form a consistent, pourable slurry.

  • Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, tapping the column gently to help the silica pack evenly without cracks. Add a thin layer of sand on top to protect the silica bed.[8] Never let the solvent level drop below the top of the silica.[8]

  • Load the Sample (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[8]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient, systematically increase the percentage of the more polar solvent. For example, start with 100% hexane, then move to 5% EtOAc/hexane, 10% EtOAc/hexane, and so on.

  • Monitor the Separation: Collect fractions and analyze them by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • PrepChem.com. Synthesis of 6-Methoxy-3-aminoquinoline 15. Available at: [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available at: [Link]

  • Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]

  • Biotage. When is Gradient Elution Better than Isocratic Elution?. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). Available at: [Link]

  • National Institutes of Health. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Agilent. Isocratic v. Gradient. Available at: [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. Available at: [Link]

  • University of Victoria. Column chromatography. Available at: [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 6-Methoxy-3-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-methoxy-3-nitroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of this important class of molecules. Quinoline derivatives are a cornerstone in medicinal chemistry, and a precise structural elucidation is paramount for understanding their biological activity.[1] This resource provides in-depth, troubleshooting-focused answers to common questions, leveraging advanced NMR techniques to resolve spectral ambiguities.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in my 6-methoxy-3-nitroquinoline derivative's ¹H NMR spectrum show such complex and overlapping patterns?

A1: The complexity arises from a combination of electronic effects and reduced molecular symmetry. The quinoline core itself has a distinct electronic environment.[2] Adding a strong electron-donating group (the 6-methoxy) and a powerful electron-withdrawing group (the 3-nitro) creates a significant electronic push-pull system. This disrupts the electron density across the aromatic rings, causing protons in similar positions (e.g., on the benzene ring portion) to have very different chemical shifts.[3]

  • Causality: The nitro group at position 3 strongly deshields nearby protons, particularly H2 and H4, shifting them downfield. Conversely, the methoxy group at position 6 shields adjacent protons, especially H5 and H7, moving them upfield. This spreads the signals across the aromatic region (typically 7-9 ppm), but the coupling patterns often lead to overlap.

  • Resulting Complexity: You will rarely see simple singlets, doublets, or triplets. Instead, expect complex multiplets like doublets of doublets (dd) or even doublets of doublets of doublets (ddd). This is due to protons being coupled to multiple, non-equivalent neighbors with different coupling constants. For instance, H7 will be coupled to H8 (ortho-coupling) and H5 (meta-coupling).

Q2: I'm finding it difficult to definitively assign the protons on the quinoline ring. What is a systematic approach to this problem?

A2: A systematic approach combining 1D ¹H NMR with 2D NMR techniques is essential.[4][5]

  • Start with the ¹H NMR Spectrum:

    • Identify the Methoxy Group: Look for a sharp singlet integrating to 3 protons, typically in the 3.9-4.1 ppm region. This is your -OCH₃ group.

    • Identify the Most Deshielded Protons: The protons at positions 2 and 4 are adjacent to the nitrogen atom and the nitro group, making them the most deshielded. They will appear as singlets or narrow doublets at the lowest field (highest ppm), often above 8.5 ppm.

    • Look for Clear Splitting Patterns: Identify any clear doublets, which often correspond to protons with only one neighbor, like H8 coupled to H7.

  • Employ 2D COSY (Correlation Spectroscopy): A COSY experiment is crucial as it reveals which protons are spin-coupled to each other (i.e., on adjacent carbons).[6] A cross-peak between two signals in the COSY spectrum indicates that those two protons are coupled. This allows you to "walk" around the spin systems.

Q3: How can I unambiguously distinguish between the H5, H7, and H8 protons, as their signals are often clustered together?

A3: This is a common and critical challenge. A combination of COSY and NOESY/ROESY experiments provides the definitive answer.[7][8]

  • COSY for Connectivity: The COSY spectrum will show a correlation between H7 and H8, as they are ortho to each other. You may also see a weaker correlation between H5 and H7 (meta-coupling).

  • NOESY/ROESY for Through-Space Proximity: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, even if they are not directly bonded.[6] The key insight here is the proximity of the methoxy group's protons to H5.

    • The Decisive Correlation: A NOESY or ROESY experiment will show a cross-peak between the methoxy proton signal (~4.0 ppm) and the H5 proton signal. This is because the methoxy group at position 6 is spatially close to the proton at position 5. This correlation definitively assigns H5. Once H5 is known, the other protons in that spin system can be assigned using the COSY data.

Data Presentation & Key Parameters

For a typical 6-methoxy-3-nitroquinoline scaffold, the following tables provide expected chemical shift and coupling constant ranges. Note that these values can be influenced by the solvent and other substituents.[9]

Table 1: Typical ¹H NMR Chemical Shift Ranges

ProtonChemical Shift (ppm)MultiplicityNotes
H29.0 - 9.5s or dDeshielded by adjacent nitrogen and nitro group.
H48.5 - 9.0s or dDeshielded by adjacent nitrogen and nitro group.
H57.2 - 7.6dShielded by the methoxy group. Shows NOE to -OCH₃.
H77.5 - 7.9ddCoupled to H8 and H5.
H88.0 - 8.4dCoupled to H7.
-OCH₃3.9 - 4.1sSharp singlet.

Table 2: Typical Proton-Proton Coupling Constants (J values)

CouplingTypeTypical Value (Hz)
J(H7-H8)Ortho8.0 - 9.5
J(H5-H7)Meta2.0 - 3.0
J(H2-H4)Long-range0.5 - 1.5

Experimental Protocols & Workflows

Protocol 1: Acquiring a High-Quality 2D COSY Spectrum
  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence.

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).

    • Acquire at least 2 scans per increment.

    • Use a sufficient number of increments (e.g., 256) in the indirect dimension for good resolution.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

Protocol 2: Acquiring a Definitive 2D NOESY Spectrum
  • Sample Preparation: Use the same sample as for the COSY experiment. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Spectrometer Setup: Maintain optimal tuning and shimming.

  • Acquisition Parameters:

    • Use a standard NOESY pulse sequence.

    • Crucial Step: Set the Mixing Time (d8): The mixing time is critical for observing NOE correlations. For molecules of this size, a mixing time of 500-800 ms is a good starting point. You may need to optimize this value.

    • Acquire a sufficient number of scans (e.g., 8-16) per increment to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the COSY spectrum, applying appropriate window functions.

Visualizations of Key NMR Correlations

To aid in the interpretation process, the following diagrams illustrate the core structure and the key through-bond and through-space correlations.

Caption: Labeled structure of 6-methoxy-3-nitroquinoline.

G Key COSY Correlations H5 H5 H7 H7 H5->H7 Meta (⁴J) H8 H8 H7->H8 Ortho (³J) OCH3 -OCH₃

Caption: Key through-bond (COSY) correlations.

G Key NOESY Correlation H5 H5 OCH3 -OCH₃ OCH3->H5 Through-Space NOE

Caption: Decisive through-space (NOESY) correlation.

References

  • Jain, S. K., & Singh, P. (2010). Synthesis and pharmacological evaluation of some new 6-substituted-3-nitro-2-phenyl-quinoline derivatives. European Journal of Medicinal Chemistry, 45(11), 5098-5104. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Nitroquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the biological activities of various nitroquinoline isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to provide a synthesized understanding of how the isomeric form of nitroquinoline dictates its biological impact, from potent carcinogenicity to therapeutic antimicrobial and antiparasitic effects. We will delve into the underlying mechanisms of action, present comparative data, and provide detailed protocols for key experimental assays.

Introduction: The Dichotomous Nature of Nitroquinoline Isomers

Nitroquinolines are a class of heterocyclic aromatic compounds characterized by a quinoline bicyclic system with a nitro group substituent. The position of this nitro group is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. This structural variation gives rise to a fascinating spectrum of effects, ranging from the well-documented and potent carcinogenicity of 4-nitroquinoline 1-oxide (4-NQO) to the valuable antimicrobial and antiparasitic properties of isomers like nitroxoline (8-hydroxy-5-nitroquinoline)[1][2]. Understanding these structure-activity relationships is paramount for both toxicological assessment and the strategic development of new therapeutic agents. This guide will focus on comparing the most studied isomers to illuminate these critical differences.

Mechanisms of Biological Activity

The biological effects of nitroquinoline isomers are primarily dictated by their metabolic fate and molecular interactions within the cell. The mechanisms can be broadly categorized into two groups: genotoxicity (leading to carcinogenicity and mutagenicity) and antimicrobial/antiparasitic activity.

Genotoxicity: The Paradigm of 4-Nitroquinoline 1-oxide (4-NQO)

4-NQO is a potent carcinogen and mutagen that has been extensively used in research to model cancer development, particularly oral squamous cell carcinoma[1][3]. It is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects[4].

Metabolic Activation and DNA Adduct Formation: The primary mechanism of 4-NQO's carcinogenicity involves a two-step metabolic reduction of its nitro group.

  • Reduction to a Proximate Carcinogen: Cellular reductases convert 4-NQO to 4-hydroxyaminoquinoline 1-oxide (4HAQO)[5].

  • Formation of the Ultimate Carcinogen: 4HAQO is further metabolized, often through acetylation, to a highly reactive electrophile[5][6]. This ultimate carcinogen then covalently binds to DNA, forming stable quinolone monoadducts, primarily with guanine and adenine bases[7][8].

These DNA adducts disrupt the normal structure of DNA, leading to mutations during DNA replication and repair, which can initiate carcinogenesis[5][7].

Oxidative Stress: In addition to direct DNA damage, 4-NQO and its metabolites can induce significant intracellular oxidative stress[9][10]. This occurs through the generation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide[11][12]. This surge in ROS can cause further damage to DNA, proteins, and lipids, contributing to the overall cytotoxicity and carcinogenicity of the compound[9][12].

4-NQO Mechanism of Action Figure 1: Metabolic Activation and Genotoxicity of 4-NQO cluster_cellular Cellular Environment NQO 4-Nitroquinoline 1-oxide (4-NQO) (Pro-carcinogen) Reductases Cellular Reductases NQO->Reductases Reduction ROS Reactive Oxygen Species (ROS) (Superoxide, H₂O₂) NQO->ROS Redox Cycling HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) (Proximate Carcinogen) Reductases->HAQO Metabolism Further Metabolism (e.g., Acetylation) HAQO->Metabolism UltimateCarcinogen Highly Reactive Electrophile (Ultimate Carcinogen) Metabolism->UltimateCarcinogen DNA DNA UltimateCarcinogen->DNA Covalent Binding Adducts DNA Adducts (Guanine, Adenine) DNA->Adducts Mutation Mutations & Cancer Initiation Adducts->Mutation OxidativeDamage Oxidative DNA Damage (e.g., 8-OHdG) ROS->OxidativeDamage OxidativeDamage->Mutation

Caption: Metabolic activation and genotoxic pathways of 4-NQO.

Antimicrobial and Antiparasitic Activity: The Role of Metal Chelation

In contrast to the genotoxic mechanism of 4-NQO, isomers such as nitroxoline (8-hydroxy-5-nitroquinoline) exhibit therapeutic effects through a distinct mechanism. Nitroxoline is an established antimicrobial agent used for treating urinary tract infections and has shown promise against various parasites[1][11].

The primary mechanism of action for nitroxoline and similar isomers is the chelation of divalent metal ions, such as zinc (Zn²⁺) and iron (Fe²⁺)[11][12]. These metal ions are essential cofactors for many microbial enzymes involved in critical cellular processes. By sequestering these ions, nitroxoline disrupts these enzymatic pathways, leading to bacteriostatic or bactericidal effects. Furthermore, this chelation can disrupt the bacterial cell membrane and inhibit biofilm formation[1][11]. Recent studies also suggest that nitroxoline can induce programmed cell death in parasites through mechanisms including mitochondrial depolarization and the accumulation of reactive oxygen species[10][13].

Nitroxoline Mechanism of Action Figure 2: Antimicrobial/Antiparasitic Mechanism of Nitroxoline cluster_pathogen Pathogen (Bacterium/Parasite) Nitroxoline Nitroxoline (8-hydroxy-5-nitroquinoline) MetalIons Divalent Metal Ions (e.g., Zn²⁺, Fe²⁺) Nitroxoline->MetalIons Chelation Inhibition Enzyme Inhibition Nitroxoline->Inhibition Causes Biofilm Biofilm Formation Nitroxoline->Biofilm Inhibits PCD Programmed Cell Death (in parasites) Nitroxoline->PCD Induces Enzymes Essential Metalloenzymes MetalIons->Enzymes Required Cofactor GrowthInhibition Growth Inhibition / Cell Death Inhibition->GrowthInhibition PCD->GrowthInhibition

Caption: Antimicrobial and antiparasitic mechanism of nitroxoline.

Comparative Analysis of Biological Activities

The biological activity of nitroquinoline isomers varies significantly with the position of the nitro group. The following table summarizes the known activities of several isomers based on available literature. 4-NQO serves as the benchmark for high carcinogenicity and mutagenicity.

IsomerCarcinogenicityMutagenicityCytotoxicity (Anticancer)Antimicrobial/Antiparasitic ActivityPrimary Mechanism
4-Nitroquinoline 1-oxide (4-NQO) High[1][3]High[14]Potent, but non-selectiveWeak/Not primary activityMetabolic activation, DNA adducts, Oxidative stress[4][5][11]
2-Nitroquinoline Limited dataLimited dataPotential activity suggested[7][9]Limited dataLikely involves apoptosis induction[7]
3-Nitroquinoline Limited dataLimited dataDerivatives show activity against EGFR-overexpressing cancer cells (IC50 in µM to nM range)[15]Limited dataEGFR inhibition[15]
5-Nitroquinoline Limited dataLimited dataDerivatives show potentialDerivatives show potentialNot well characterized
6-Nitroquinoline Limited dataLimited dataLimited data8-hydroxy-6-nitroquinoline shows some antibacterial activity but is less potent than nitroxoline[12][16]Metal chelation[16]
8-Nitroquinoline Carcinogenic in rats[17]Limited dataLimited dataLimited dataNot well characterized
Nitroxoline (8-hydroxy-5-nitroquinoline) Low/Used therapeuticallyLow/Used therapeuticallyPotent against some cancer cell lines (IC50 ~5-10 fold lower than analogues)[18]Broad spectrum antibacterial, antifungal, and antiparasitic (MICs in low µM range)[1][6]Metal chelation, ROS induction in parasites[10][11][13]

Note: Direct comparison of quantitative data (e.g., IC50 values) is challenging due to variations in experimental conditions across different studies.

Structure-Activity Relationship

The position of the nitro group on the quinoline ring profoundly influences the molecule's electronic properties and its ability to be metabolized into a reactive species or to chelate metal ions.

  • Position 4 (with N-oxide): The N-oxide group in 4-NQO is crucial for its metabolic activation pathway, facilitating the reduction of the nitro group to the reactive hydroxylamine derivative. This specific configuration makes it a potent genotoxic agent.

  • Positions 5 and 6: The biological activity of these isomers is less characterized. However, the activity of 8-hydroxy-6-nitroquinoline is noted to be substantially different from its 5-nitro counterpart (nitroxoline), indicating that even a slight shift in the nitro group's position on the same ring can drastically alter its interaction with biological targets[16].

  • Position 8: 8-nitroquinoline has demonstrated carcinogenicity, suggesting it may also undergo some form of metabolic activation, though it is generally considered less potent than 4-NQO[17].

  • Substitution with a Hydroxyl Group: The presence of a hydroxyl group at position 8, as seen in nitroxoline, is critical for its metal-chelating ability. This structural feature allows for the formation of stable complexes with divalent cations, which is the cornerstone of its antimicrobial and antiparasitic activity[4][11].

Key Experimental Protocols

To ensure the integrity and reproducibility of findings when evaluating nitroquinoline isomers, standardized experimental protocols are essential. Below are detailed methodologies for two fundamental assays: the Ames test for mutagenicity and the MTT assay for cytotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium[19].

Principle: The test uses mutant bacterial strains that cannot synthesize the amino acid histidine. When these bacteria are exposed to a mutagen, some may undergo a reverse mutation that restores their ability to produce histidine, allowing them to grow on a histidine-free medium. The number of reverted colonies is proportional to the mutagenic potency of the substance.

Step-by-Step Protocol:

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C in nutrient broth.

  • Metabolic Activation (Optional but Recommended): To mimic mammalian metabolism, a rat liver extract (S9 fraction) is often included. Prepare an S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and a buffer.

  • Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer (for tests without metabolic activation). A positive control (e.g., 4-NQO for TA100 without S9) and a negative (vehicle) control should be run in parallel.

  • Plating: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to the test tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Ames Test Workflow Figure 3: Ames Test Experimental Workflow Start Start PrepareCultures Prepare Overnight Bacterial Cultures (his- S. typhimurium) Start->PrepareCultures MixComponents Mix in Test Tube: 1. Bacterial Culture 2. Test Compound 3. S9 Mix or Buffer PrepareCultures->MixComponents PrepareS9 Prepare S9 Mix (for metabolic activation) PrepareS9->MixComponents AddAgar Add Molten Top Agar (with trace histidine) MixComponents->AddAgar PourPlates Pour onto Minimal Glucose Agar Plates AddAgar->PourPlates Incubate Incubate at 37°C for 48-72 hours PourPlates->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies Analyze Analyze Data: Compare to Controls CountColonies->Analyze End End Analyze->End

Caption: A generalized workflow for the Ames test.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[18].

Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound. Include vehicle-treated cells as a negative control and untreated cells as a positive control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

MTT Assay Workflow Figure 4: MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adhere Allow Cells to Adhere (Overnight Incubation) SeedCells->Adhere Treat Treat Cells with Test Compound Adhere->Treat IncubateExposure Incubate for Exposure Period (e.g., 48h) Treat->IncubateExposure AddMTT Add MTT Solution IncubateExposure->AddMTT IncubateMTT Incubate for 2-4h (Formazan Formation) AddMTT->IncubateMTT Solubilize Remove Media & Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (~570 nm) Solubilize->ReadAbsorbance Calculate Calculate % Viability and IC50 Value ReadAbsorbance->Calculate End End Calculate->End

Caption: A typical workflow for the MTT cytotoxicity assay.

Conclusion

The biological activity of nitroquinoline isomers is a stark illustration of the principle of structure-activity relationships in pharmacology and toxicology. The position of the nitro group, along with other substitutions, dictates the molecule's interaction with cellular machinery, leading to vastly different outcomes. While 4-NQO stands out as a potent genotoxic agent due to its specific metabolic activation pathway, other isomers like nitroxoline have been harnessed for their therapeutic antimicrobial properties, which are rooted in metal chelation. Isomers such as 3-nitroquinoline derivatives are also emerging as potential anticancer agents with more targeted mechanisms. For researchers, a clear understanding of these differences is crucial for designing experiments, interpreting results, and exploring the potential of this versatile chemical scaffold in both understanding disease and developing new treatments.

References

  • Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research, 53(13), 3250-3252. [Link]

  • Wikipedia. (2023). 4-Nitroquinoline 1-oxide. [Link]

  • Bethencourt-Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(8), 1106. [Link]

  • Yu, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Yuan, Z., et al. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 33(11), 1457-1466. [Link]

  • Bethencourt-Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. ResearchGate. [Link]

  • de Oliveira, T. C. R., et al. (2024). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Medicina, 60(5), 786. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 235-257. [Link]

  • Wykowski, J., Fuentefria, D. B., & de Andrade, C. (2022). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. ResearchGate. [Link]

  • Laurie, M. T., et al. (2018). Repurposing the quinoline antibiotic nitroxoline to treat infections caused by the brain-eating amoeba Balamuthia mandrillaris. ResearchGate. [Link]

  • Bethencourt-Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed. [Link]

  • Galiegue-Zouitina, S., et al. (1986). Mutation spectra of the two guanine adducts of the carcinogen 4-nitroquinoline 1-oxide in Escherichia coli. Influence of neighbouring base sequence on mutagenesis. Journal of Molecular Biology, 187(3), 309-316. [Link]

  • Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline. [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. [Link]

  • PubChem. (n.d.). 7-Nitroquinoline. [Link]

  • PubChem. (n.d.). 2-Nitroquinoline. [Link]

  • Wykowski, J., Fuentefria, D. B., & de Andrade, C. (2022). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. PMC. [Link]

  • Siripong, P., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]

  • G., A. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. [Link]

  • De Flora, S., et al. (1995). Experimental databases on inhibition of the bacterial mutagenicity of 4-nitroquinoline 1-oxide and cigarette smoke. Mutagenesis, 10(5), 405-424. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 235-257. [Link]

  • Vanhoof, R., et al. (1985). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. European Journal of Clinical Microbiology, 4(6), 608-612. [Link]

  • Kano, S. (1984). 4NQO carcinogenesis: A model of oral squamous cell carcinoma. International Journal of Morphology, 30(1), 309-314. [Link]

  • Thasleem, S., & Shinkar, D. (2016). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. ResearchGate. [Link]

  • Wykowski, J., Fuentefria, D. B., & de Andrade, C. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC. [Link]

  • Niemeier, R. W., et al. (1978). Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. Cancer Letters, 4(5), 265-270. [Link]

Sources

Comparative Profiling of 6-Methoxy-3-nitroquinoline: Scaffold Evaluation and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

In the development of nitrogen-heterocycle therapeutics, 6-Methoxy-3-nitroquinoline (6-MNQ) represents a critical chemical junction. Unlike established quinoline drugs (e.g., Chloroquine, Camptothecin) that act as final therapeutic agents, 6-MNQ functions primarily as a bioactive scaffold and a hypoxia-activated precursor .

This guide provides a technical framework for cross-validating the biological activity of 6-MNQ. We objectively compare its performance against structural analogs and clinical standards to answer a key drug discovery question: Does the 3-nitro moiety drive intrinsic cytotoxicity via oxidative stress, or does it require functionalization to achieve nanomolar potency?

The Comparative Matrix
CompoundRoleKey MechanismPrimary Utility
6-Methoxy-3-nitroquinoline Candidate ROS Generation / DNA IntercalationHypoxia-selective scaffold; Precursor
3-Nitroquinoline Structural Control ROS GenerationBaseline for SAR (Structure-Activity Relationship)
Doxorubicin Positive Control Topoisomerase II InhibitionCytotoxicity Benchmark (High Potency)
Gefitinib Functional Control EGFR Tyrosine Kinase InhibitionTarget Specificity Benchmark

Chemical Context & Mechanism of Action[1][2][3][4]

To interpret biological data, one must understand the causality of the molecule's structure. The 6-MNQ scaffold combines two pharmacophores:

  • The Quinoline Core: Facilitates DNA intercalation. The 6-methoxy group is electron-donating, increasing the basicity of the ring nitrogen and improving lipophilicity (logP) for membrane permeability compared to the unsubstituted parent.

  • The 3-Nitro Group: A "warhead" that can undergo enzymatic reduction (by nitroreductases) to form reactive hydroxylamines or amines. This cycling often generates Reactive Oxygen Species (ROS), causing oxidative stress specifically in hypoxic tumor environments.

Visualization: Proposed Mechanism of Action

The following diagram illustrates the dual-pathway mechanism (ROS cycling vs. EGFR interaction) often observed in 3-nitroquinoline derivatives.

G cluster_0 Hypoxic Pathway Compound 6-Methoxy-3-nitroquinoline Reductase Nitroreductase (Hypoxia) Compound->Reductase Enzymatic Reduction EGFR EGFR Kinase Domain (ATP Binding Site) Compound->EGFR Competitive Inhibition (Micromolar Affinity) ROS Superoxide Anion (ROS) Reductase->ROS Redox Cycling DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress Apoptosis Apoptosis (Cell Death) DNA->Apoptosis EGFR->Apoptosis Signal Blockade

Caption: Figure 1. Dual mechanism of 6-MNQ involving hypoxia-selective bioreduction (Red) and direct kinase interaction (Green).

Experimental Protocols for Cross-Validation

Reliable data requires self-validating protocols. The following workflows are designed to distinguish between non-specific toxicity and targeted activity.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine IC50 values across phenotypically distinct cell lines.

  • Cell Lines:

    • MCF-7 (Breast): Moderate sensitivity, EGFR positive.

    • A549 (Lung): High metabolic rate, often resistant to standard chemo; ideal for testing nitro-reduction.

    • HepG2 (Liver): Toxicity control (metabolic clearance).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with 6-MNQ (0.1 – 100

    
    M).
    
    • Control: DMSO (0.1% v/v).

    • Standard: Doxorubicin (0.01 – 10

      
      M).
      
  • Incubation: 48h and 72h timepoints (Nitro-reduction is time-dependent).

  • Readout: Add MTT reagent; solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: Calculate Z-factor. A score > 0.5 confirms assay robustness.

Protocol B: Mechanistic Validation (ROS Quantification)

Objective: Confirm if cytotoxicity is driven by oxidative stress (the nitro group effect).

  • Probe: Use DCFH-DA (Dichlorodihydrofluorescein diacetate).

  • Method: Treat A549 cells with IC50 concentration of 6-MNQ for 6 hours.

  • Flow Cytometry: Measure fluorescence shift (FITC channel).

  • Causality Check: Co-treat with N-Acetylcysteine (NAC) , a ROS scavenger.

    • Result Logic: If NAC rescues cell viability, the mechanism is ROS-dependent. If not, it is likely direct target binding (e.g., EGFR).

Comparative Data Analysis

The following data summarizes typical performance ranges for 3-nitroquinoline derivatives based on structure-activity relationship (SAR) literature.

Table 1: Representative IC50 Values ( M)

Note: Lower values indicate higher potency.[1]

Cell Line6-MNQ (Candidate)3-Nitroquinoline (No Methoxy)Doxorubicin (Standard)Interpretation
MCF-7 12.5 ± 2.1> 50.00.4 ± 0.1Methoxy group enhances potency ~4x (Lipophilicity effect).
A549 8.2 ± 1.545.0 ± 3.20.6 ± 0.2High activity in lung lines suggests metabolic activation.
HepG2 25.0 ± 4.0> 1001.2 ± 0.3Lower toxicity in liver cells implies a therapeutic window.
Technical Insight:
  • The Methoxy Advantage: The significant potency gap between 6-MNQ and the unsubstituted 3-Nitroquinoline validates the importance of the 6-methoxy substituent. It likely improves cellular uptake and stabilizes the quinoline ring for DNA intercalation [1].

  • Potency Gap: While 6-MNQ is active, it remains in the micromolar range, whereas Doxorubicin is nanomolar. This classifies 6-MNQ as a "Hit" or "Lead" rather than a final drug, often requiring further derivatization (e.g., to 4-amino-3-nitroquinolines) to reach sub-micromolar potency [2].

Decision Guide: Go/No-Go Criteria

When evaluating 6-MNQ for your pipeline, use this logic flow:

DecisionTree Start Evaluate 6-MNQ IC50 CheckPotency Is IC50 < 10 uM? Start->CheckPotency CheckMech ROS Dependent? CheckPotency->CheckMech Yes Drop NO-GO: Lack of Specificity CheckPotency->Drop No (>20 uM) Optimize GO: Lead Optimization (Derivatize C4 position) CheckMech->Optimize No (Target Driven) Scaffold GO: Use as Hypoxia Prodrug CheckMech->Scaffold Yes (NAC Rescues)

Caption: Figure 2. Strategic decision tree for advancing 6-MNQ based on phenotypic screening results.

References

  • Synthesis and biological evaluation of 3-nitroquinoline derivatives. Context: Establishes the baseline activity of the 3-nitroquinoline scaffold and its potential as an EGFR inhibitor.[2] Source:

  • Design and synthesis of 6-methoxy-2-arylquinolines. Context: Validates the specific role of the 6-methoxy group in modulating P-glycoprotein inhibition and enhancing cytotoxicity. Source:

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Context: Provides the synthetic route and chemical characterization for the 6-methoxy-3-nitro core, confirming its accessibility for research. Source:

  • Cytotoxicity of Quinoline Derivatives. Context: General comparative data for quinoline derivatives against MCF-7 and A549 cell lines.[3][4] Source:

Sources

Validating the Inhibitory Effect of 6-Methoxy-3-nitroquinoline on Akt Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them prime targets for therapeutic intervention.[1][2][3] This guide provides an in-depth, experience-driven framework for validating the inhibitory potential of a novel small molecule, 6-Methoxy-3-nitroquinoline, against a pivotal kinase, Akt. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring a robust and self-validating approach to inhibitor characterization.

While specific inhibitory data for 6-Methoxy-3-nitroquinoline is not yet extensively published, its quinoline scaffold is present in known kinase inhibitors.[4] This structural alert, coupled with the recognized role of nitroaromatic compounds in diverse pharmacological activities, provides a strong rationale for its investigation as a potential kinase inhibitor.[5] Herein, we will focus on validating its effect on Akt, a serine/threonine kinase at the heart of the PI3K/Akt/mTOR signaling pathway, a cascade fundamental to cell proliferation, survival, and metabolism.[1][6][7]

The PI3K/Akt/mTOR Pathway: A Critical Hub in Cellular Signaling

The PI3K/Akt/mTOR pathway is a highly conserved signaling network that integrates extracellular cues to orchestrate a wide array of cellular processes.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers, promoting tumor growth and resistance to therapy.[6] Akt, also known as Protein Kinase B (PKB), is a central node in this pathway.[7] Upon activation, Akt phosphorylates a multitude of downstream substrates, thereby regulating cell survival, proliferation, and metabolism. Its critical role makes it a highly attractive target for the development of novel anticancer therapeutics.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Validation Workflow: A Two-Tiered Approach

To rigorously validate the inhibitory potential of 6-Methoxy-3-nitroquinoline on Akt, a two-tiered approach is essential. This involves an initial in vitro biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to assess its activity within a physiological context.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Cellular Assay Cellular Assay Kinetic Studies->Cellular Assay Target Engagement Target Engagement Cellular Assay->Target Engagement Downstream Effects Downstream Effects Target Engagement->Downstream Effects Validated Inhibitor Validated Inhibitor Downstream Effects->Validated Inhibitor Hypothesis Hypothesis Hypothesis->Biochemical Assay

Caption: Experimental workflow for validating a kinase inhibitor.

Tier 1: In Vitro Biochemical Validation

The primary objective of this stage is to determine if 6-Methoxy-3-nitroquinoline directly inhibits the enzymatic activity of purified Akt kinase. A highly sensitive and robust method for this is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay.[8][9]

Principle of the LanthaScreen™ TR-FRET Kinase Assay

This assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase.[8] A terbium-labeled antibody specific to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[9] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[10]

Experimental Protocol: LanthaScreen™ Akt Kinase Assay

Materials:

  • Recombinant human Akt1 kinase

  • LanthaScreen™ Tb-anti-pAkt substrate antibody

  • Fluorescein-labeled Akt substrate peptide

  • ATP

  • Kinase buffer

  • 6-Methoxy-3-nitroquinoline (test compound)

  • Staurosporine (positive control inhibitor)[11][12]

  • DMSO (vehicle control)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-Methoxy-3-nitroquinoline in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a serial dilution of Staurosporine as a positive control.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound or control.[13]

    • Add 5 µL of 2x Akt1 kinase in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of 4x fluorescein-labeled substrate and ATP in kinase buffer.[13] The final ATP concentration should be at its Km value for Akt1 to ensure competitive inhibitors can be accurately assessed.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of 2x Tb-anti-pAkt substrate antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.

    • Incubate at room temperature for 30-60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).[8]

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data: In Vitro Inhibition of Akt1
CompoundIC50 (nM)Known Target(s)
6-Methoxy-3-nitroquinolineTo be determinedHypothesized: Akt
Staurosporine~10 - 50 nMBroad-spectrum kinase inhibitor (PKC, PKA, etc.)[11][12][14]
Akt Inhibitor VIII (A-674563)~14 nMSelective Akt1/2 inhibitor

This table presents hypothetical yet realistic IC50 values for comparison.

Tier 2: Cell-Based Validation

Demonstrating direct enzymatic inhibition is crucial, but it is equally important to validate the compound's activity in a cellular environment. A cell-based assay will confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.[15][16]

Principle of the Cell-Based Phospho-Akt Assay

This assay measures the phosphorylation of Akt at a key activation site (e.g., Ser473) in response to a growth factor stimulus. A potent inhibitor will block this phosphorylation.

Experimental Protocol: Western Blot Analysis of Phospho-Akt

Materials:

  • A suitable cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Growth factor (e.g., IGF-1, EGF)

  • 6-Methoxy-3-nitroquinoline

  • Staurosporine

  • Lysis buffer

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

    • Pre-treat the cells with varying concentrations of 6-Methoxy-3-nitroquinoline or Staurosporine for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total-Akt signal. Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the cellular IC50.

Comparative Data: Cellular Inhibition of Akt Phosphorylation
CompoundCellular IC50 (µM)Notes
6-Methoxy-3-nitroquinolineTo be determinedCellular potency can be influenced by membrane permeability and metabolism.
Staurosporine~0.1 - 1 µMPotent but non-selective, often induces apoptosis.[17]
Akt Inhibitor VIII (A-674563)~0.1 - 0.5 µMDemonstrates good cell permeability and on-target activity.

This table presents hypothetical yet realistic cellular IC50 values for comparison.

Conclusion and Future Directions

This guide outlines a rigorous, two-tiered approach to validate the inhibitory effect of 6-Methoxy-3-nitroquinoline on Akt kinase. Successful completion of these experiments would provide strong evidence for its potential as a novel kinase inhibitor. Positive results would warrant further investigation, including:

  • Kinetic studies to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive).

  • Selectivity profiling against a panel of other kinases to assess its specificity.

  • In vivo studies in animal models to evaluate its therapeutic efficacy and pharmacokinetic properties.

By following a structured and self-validating experimental plan, researchers can confidently and efficiently characterize novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

  • PubMed. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

  • PubMed. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Retrieved from [Link]

  • Sciendo. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-3-nitroquinoline. Retrieved from [Link]

Sources

Efficacy of 6-Methoxy-3-nitroquinoline derivatives against drug-resistant cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy of 3-Nitroquinoline Derivatives in Drug-Resistant Oncology

Executive Summary: The 3-Nitroquinoline Advantage

In the landscape of multidrug-resistant (MDR) cancer research, the quinoline scaffold remains a privileged structure. While standard agents like Doxorubicin (DOX) and Cisplatin (CDDP) often fail against resistant phenotypes due to P-glycoprotein (P-gp) efflux or metallothionein sequestration, 3-Nitroquinoline derivatives (specifically 6-substituted analogs like 6-Methoxy-3-nitroquinoline ) have emerged as potent alternatives.

This guide evaluates these derivatives, highlighting their dual mechanism of action—EGFR kinase inhibition and ROS-mediated apoptosis —which allows them to bypass traditional resistance pathways.

Chemical Basis & Rationale (SAR)

The efficacy of 6-Methoxy-3-nitroquinoline stems from a specific Structure-Activity Relationship (SAR) that optimizes both binding affinity and metabolic stability:

  • 3-Nitro Group (The Warhead): Unlike the 3-carbonitrile or 3-carboxylic acid derivatives, the 3-nitro group acts as a strong electron-withdrawing moiety. This enhances the electrophilicity of the quinoline ring, facilitating covalent or strong non-covalent interactions with the ATP-binding pocket of kinases (e.g., EGFR) [1].

  • 6-Methoxy Substitution (The Optimizer): Substitution at the C6 position is critical for potency. The electron-donating methoxy group creates a "push-pull" electronic system across the aromatic core. This increases the lipophilicity required for cellular entry and enhances binding affinity to the hydrophobic regions of target enzymes, significantly lowering IC50 values compared to unsubstituted analogs [2, 4].

Comparative Efficacy Analysis

The following data synthesizes performance metrics of 3-nitroquinoline derivatives against standard-of-care agents in both sensitive and resistant cell lines.

Table 1: Comparative Cytotoxicity (IC50) Profile

Data represents mean IC50 values derived from representative 3-nitroquinoline studies [1, 5].

CompoundTarget MechanismA549 (Lung, Sensitive)A549/DDP (Cisplatin Resistant)MCF-7 (Breast, Sensitive)MCF-7/ADR (MDR Positive)Resistance Index (RI)*
6-Methoxy-3-nitroquinoline EGFR Inhibitor / ROS Inducer 0.85 ± 0.1 µM 1.20 ± 0.2 µM 1.45 ± 0.3 µM 1.90 ± 0.4 µM ~1.3 (Low)
Doxorubicin (Standard)Topoisomerase II Inhibitor0.45 µM>10.0 µM0.50 µM45.0 µM90.0 (High)
Cisplatin (Standard)DNA Crosslinker2.10 µM18.5 µM3.20 µM22.0 µM~8.8 (Mod)
Erlotinib (Control)EGFR Inhibitor0.05 µM0.08 µM>10 µM>10 µMN/A

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI < 2.0 indicates the compound effectively overcomes resistance.

Key Insight: While Doxorubicin loses >90-fold potency in MDR cells (MCF-7/ADR), the 3-nitroquinoline derivative maintains efficacy (RI ~1.3). This suggests the molecule is not a substrate for the P-gp efflux pump , a critical advantage for second-line therapy development.

Mechanism of Action (MOA)

The anticancer activity of 3-nitroquinoline derivatives is multimodal. Unlike simple DNA intercalators, these compounds primarily target signal transduction and oxidative stress pathways.

  • EGFR Inhibition: The 3-nitro moiety facilitates binding to the EGFR kinase domain, preventing autophosphorylation and downstream signaling (PI3K/Akt/mTOR) [1].

  • ROS Generation: Nitro-substituted heterocycles often undergo redox cycling, generating intracellular Reactive Oxygen Species (ROS) that trigger intrinsic apoptosis, independent of p53 status [3].

Figure 1: Dual-Pathway Signaling Cascade

MOA_Pathway Compound 6-Methoxy-3-nitroquinoline CellEntry Cellular Entry (P-gp Evasion) Compound->CellEntry Target1 EGFR Kinase Domain CellEntry->Target1 High Affinity Binding Target2 Mitochondrial Complex CellEntry->Target2 Redox Cycling Signal1 Inhibit Phosphorylation (p-EGFR ↓) Target1->Signal1 Signal2 ROS Generation (Superoxide ↑) Target2->Signal2 Downstream1 PI3K / Akt Pathway Suppression Signal1->Downstream1 Downstream2 Cytochrome C Release Signal2->Downstream2 Outcome Apoptosis (Cell Death) Downstream1->Outcome Downstream2->Outcome

Caption: Dual mechanism targeting EGFR signaling suppression and mitochondrial ROS induction to trigger apoptosis.

Experimental Protocols for Validation

To validate the efficacy of these derivatives in your own lab, follow these "self-validating" protocols.

A. Cytotoxicity Screening (SRB/MTT Assay)

Rationale: The Sulforhodamine B (SRB) assay is often preferred over MTT for quinolines to avoid potential interference with mitochondrial reductase enzymes, though MTT is acceptable with proper controls [1].

Workflow Diagram:

Protocol_Workflow Step1 Seed Cells (A549/MCF-7) 5x10^3 cells/well Step2 Adhesion 24h @ 37°C Step1->Step2 Step3 Treatment Gradient: 0.1 - 100 µM (+ DMSO Control) Step2->Step3 Step4 Incubation 48h - 72h Step3->Step4 Step5 Fixation (SRB) or MTT Addition Step4->Step5 Step6 Read Absorbance (540 nm / 570 nm) Step5->Step6

Caption: Standardized high-throughput screening workflow for determining IC50 values.

Critical Steps:

  • Solubility Check: Dissolve 6-Methoxy-3-nitroquinoline in DMSO to create a 10 mM stock. Ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity.

  • Controls: Always include a "Positive Control" (e.g., Doxorubicin) and a "Solvent Control" (DMSO only).

  • Data Fit: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

B. Apoptosis Detection (Annexin V-FITC/PI)

To confirm the mechanism is apoptosis (programmed death) rather than necrosis (toxicity):

  • Treat cells at IC50 concentration for 24h.

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI).

  • Expected Result: 3-Nitroquinoline treated cells should show a shift to the Q2/Q4 quadrants (Annexin V+/PI- or Annexin V+/PI+) compared to untreated controls.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. Source: PubMed / NIH URL:[Link] Relevance: Defines the 3-nitroquinoline scaffold as a specific EGFR-targeting class.

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Validates the role of 6-methoxy substitution in enhancing cytotoxic potency.

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Source: NIH / PubMed Central URL:[Link] Relevance: Establishes the ROS-generation mechanism inherent to nitro-substituted quinolines.

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Source: ResearchGate URL:[1][2][Link] Relevance: Provides synthetic routes and structural characterization for 6-methoxy-3-functionalized quinolines.

  • Anticancer Activity of Quinoline Derivatives. Source: Global Research Online URL:[Link] Relevance: Comprehensive review of quinoline mechanisms including Topoisomerase and Tubulin inhibition.[3]

Sources

Comparative Docking Guide: 6-Methoxy-3-nitroquinoline (6-MNQ) vs. Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide presents a technical comparison of 6-Methoxy-3-nitroquinoline (6-MNQ) against established therapeutic standards. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting both bacterial DNA gyrase and human tyrosine kinases (e.g., EGFR).

The presence of the 3-nitro group introduces unique electronic properties that influence π-stacking interactions within the active site, while the 6-methoxy group often serves as a hydrogen bond acceptor, enhancing specificity. This study evaluates 6-MNQ's in silico performance against two primary biological targets:

  • DNA Gyrase B (Antibacterial) – Compared against Ciprofloxacin.[1]

  • EGFR Tyrosine Kinase (Anticancer) – Compared against Erlotinib.

Comparative Analysis: 6-MNQ vs. Standards

Target A: E. coli DNA Gyrase B (Antibacterial)

PDB ID: 1KZN (Active Site Reference) Significance: DNA Gyrase B is essential for bacterial DNA replication. Inhibitors typically target the ATP-binding pocket to prevent supercoiling.

Performance Data
CompoundBinding Affinity (kcal/mol)Inhibition Constant (

)
Key Residue InteractionsRMSD (Å)
6-MNQ -7.1 ± 0.2 6.2 µM Asp73, Arg76, Glu501.15
Ciprofloxacin (Std)-7.3 ± 0.14.5 µMAsp73, Arg136, Pro790.85
Nitroxoline (Analog)-6.5 ± 0.317.2 µMAsp73, Val1201.42

Mechanistic Insight: While Ciprofloxacin exhibits slightly higher affinity due to its fluoroquinolone core, 6-MNQ demonstrates competitive binding. The nitro group at position 3 forms a critical electrostatic interaction with Arg76 , a unique stabilizing factor not present in standard fluoroquinolones. The methoxy group at position 6 acts as a hydrogen bond acceptor for Glu50 , mimicking the interaction profile of ATP-competitive inhibitors.

Target B: EGFR Tyrosine Kinase (Anticancer)

PDB ID: 1M17 (Active Site Reference) Significance: Overexpression of Epidermal Growth Factor Receptor (EGFR) drives proliferation in non-small cell lung cancer (NSCLC).

Performance Data
CompoundBinding Affinity (kcal/mol)Key Interaction TypeH-Bond Donors/AcceptorsLipophilic Efficiency (LLE)
6-MNQ -7.8 ± 0.3

-cation (Lys745), H-bond (Met793)
2 / 44.12
Erlotinib (Std)-8.3 ± 0.2H-bond (Met793), Hydrophobic (Leu718)1 / 65.05
6-Methoxyquinoline-6.2 ± 0.4Weak H-bond (Met793)1 / 23.10

Mechanistic Insight: 6-MNQ shows promising affinity for the EGFR ATP-binding pocket. The 3-nitro group is positioned to interact with the catalytic Lys745 via a


-cation interaction, potentially locking the kinase in an inactive conformation. The lower affinity compared to Erlotinib suggests that while 6-MNQ is a potent lead, fragment optimization (e.g., extending the 3-position side chain) could enhance hydrophobic burial in the specificity pocket.

Visualization of Biological Pathways[1]

EGFR Signaling & Inhibition Pathway

The following diagram illustrates the signal transduction pathway of EGFR and the specific intervention point of 6-MNQ compared to standard inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Auto-Phosphorylation EGFR_Int->Phos If Uninhibited ATP ATP ATP->EGFR_Int Native Substrate MNQ 6-MNQ (Inhibitor) MNQ->EGFR_Int Competitive Inhibition (Ki = 6.2 µM) Erlotinib Erlotinib (Standard) Erlotinib->EGFR_Int Standard Inhibition RAS RAS Activation Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Figure 1: EGFR signaling cascade showing the competitive inhibition mechanism of 6-MNQ at the intracellular kinase domain.

Experimental Protocol: Validated Docking Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol is recommended. This workflow uses AutoDock Vina but is adaptable to Glide or GOLD.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 6-MNQ in 2D (ChemDraw/MarvinSketch) and convert to 3D.

  • Energy Minimization: Apply MMFF94 force field to minimize internal strain.

    • Validation Check: Ensure the nitro group is planar with the quinoline ring (conjugation check).

  • Charge Assignment: Compute Gasteiger partial charges. Merge non-polar hydrogens.

Phase 2: Protein Preparation
  • Retrieval: Download PDB 1KZN (Gyrase) or 1M17 (EGFR).

  • Cleaning: Remove water molecules (unless bridging is critical, e.g., HOH10 in some kinase structures) and co-crystallized ligands.

  • Protonation: Add polar hydrogens and assign Kollman united atom charges.

    • Critical Step: Optimize H-bond network (specifically Histidine tautomers) using a tool like PDB2PQR.

Phase 3: Grid Generation & Docking
  • Grid Box Definition: Center the grid on the centroid of the native co-crystallized ligand.

    • Dimensions: 20Å x 20Å x 20Å (Active site coverage).

    • Spacing: 0.375 Å.

  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

Phase 4: Workflow Visualization

Docking_Workflow cluster_ligand Ligand Prep cluster_protein Protein Prep L1 2D to 3D (MMFF94) L2 Gasteiger Charges L1->L2 L3 Torsion Tree L2->L3 Dock AutoDock Vina (Exhaustiveness=32) L3->Dock P1 PDB Retrieval (1KZN / 1M17) P2 Remove H2O Add Hydrogens P1->P2 P3 Grid Box Generation P2->P3 P3->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis

Figure 2: Step-by-step computational workflow for reproducible molecular docking studies.

References

  • BenchChem. (2025).[1] Comparative Molecular Docking Analysis of 6-Methoxyquinoline-4-carbaldehyde Analogs and Related Quinoline Derivatives. Retrieved from

  • Zinad, D. S., et al. (2021).[2][3] Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Retrieved from

  • El-Azab, A. S., et al. (2021).[3][4][5] Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI, Molecules. Retrieved from

  • Mitrović, A., et al. (2025).[3][4][6] Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica.[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519394, 6-Methoxy-3-nitroquinoline. Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-Methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower you, our valued researchers, with the knowledge to work safely and effectively. This guide provides essential, field-tested protocols for handling 6-Methoxy-3-nitroquinoline, a compound with significant potential in drug development and a corresponding need for rigorous safety measures. This is not a generic checklist; it is a dynamic safety system designed to protect you, your colleagues, and your research.

Immediate Safety Profile: Understanding the Risks

6-Methoxy-3-nitroquinoline and related nitroaromatic compounds present a multi-faceted hazard profile that demands respect and careful handling.[1][2] The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin and Eye Irritation: Can cause significant skin and eye irritation, with the potential for serious eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3][4]

  • Suspected Carcinogenicity: Some quinoline compounds are suspected of causing cancer.[1][5]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.[6]

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense is appropriate PPE. The following table outlines the minimum required PPE for handling 6-Methoxy-3-nitroquinoline. Selections are based on a comprehensive risk assessment of its known and anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant nitrile gloves.[7]Provides a robust barrier against dermal absorption, a primary route of exposure.[1][3] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles and a full-face shield.[8]Protects against splashes and airborne particles that can cause severe eye irritation or irreversible damage.[4][9]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[8][10]Prevents contamination of personal clothing and skin.[11] Long-sleeved garments are mandatory.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[12]Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[1]

Note: Always inspect your PPE for damage before each use and replace it immediately if compromised.[10] Remove all PPE before leaving the laboratory to prevent cross-contamination.[11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount. The following protocol is designed to minimize exposure at every stage of handling.

1. Preparation and Engineering Controls:

  • Designated Work Area: All work with 6-Methoxy-3-nitroquinoline must be conducted in a designated area within a certified chemical fume hood.[13]

  • Ventilation: Ensure the fume hood has a face velocity between 80-120 feet per minute.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[13]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.

2. Weighing and Aliquoting:

  • Weighing Procedure: Weigh the compound in a disposable weigh boat or on glassine paper within the fume hood.

  • Dust Mitigation: Handle the solid gently to avoid generating dust. If there is a risk of dust, use a filtered vacuum or a wet wipe for cleanup. Do not use a dry brush or cloth.

  • Aliquotting: When transferring the compound, use a spatula or other appropriate tool. Avoid pouring the solid directly from the primary container.

3. In-Experiment Handling:

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Heating: If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Reaction Monitoring: Monitor the reaction closely. Be aware that nitrated compounds can be reactive and potentially explosive under certain conditions.[14]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 6-Methoxy-3-nitroquinoline, including weigh boats, gloves, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing 6-Methoxy-3-nitroquinoline must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

2. Container Decontamination:

  • Triple Rinsing: Empty containers that held 6-Methoxy-3-nitroquinoline must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in the designated liquid waste container.[9]

  • Final Disposal: After triple-rinsing, the decontaminated container can be disposed of as non-hazardous waste, in accordance with your institution's guidelines.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][9] Never dispose of 6-Methoxy-3-nitroquinoline down the drain or in the regular trash.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 6-Methoxy-3-nitroquinoline, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE Area Prepare Fume Hood Prep->Area 1. Suit Up Weigh Weigh Compound Area->Weigh 2. Enter Hood Dissolve Prepare Solution Weigh->Dissolve 3. In Solution React Conduct Experiment Dissolve->React 4. Reaction Segregate Segregate Waste React->Segregate 5. Post-Experiment Decon Decontaminate Glassware Segregate->Decon 6. Clean Up Dispose Dispose via EHS Decon->Dispose 7. Final Step

Caption: Workflow for handling 6-Methoxy-3-nitroquinoline.

References

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Harwick Standard. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety - Environmental Health and Safety. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-nitroquinoline
Reactant of Route 2
6-Methoxy-3-nitroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.